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  • Product: [3-(Oxan-3-yloxy)phenyl]boronic acid

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Applications and Chemical Profiling of [3-(Oxan-3-yloxy)phenyl]boronic acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for modulating lipophilicity, improving aqueous solubility, and introducing novel hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for modulating lipophilicity, improving aqueous solubility, and introducing novel hydrogen-bond accepting vectors without drastically increasing molecular weight. [3-(Oxan-3-yloxy)phenyl]boronic acid (also known as 3-(tetrahydro-2H-pyran-3-yloxy)phenylboronic acid) serves as a highly versatile building block for installing this motif.

Unlike the highly acid-sensitive 2-oxanyl (THP) protecting groups, the 3-oxanyl linkage in this molecule is an aliphatic-aromatic ether. This fundamental structural nuance provides exceptional metabolic and chemical stability, allowing the oxan-3-yloxy group to function not as a transient protecting group, but as a permanent, robust pharmacophore in final Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling and Structural Nuances

To effectively utilize this building block, researchers must understand its intrinsic physicochemical properties. The meta-substitution pattern minimizes steric hindrance during the transmetalation step of cross-coupling reactions (compared to ortho-substituted analogs) while projecting the tetrahydropyran (THP) ring at an optimal angle to interact with target protein binding pockets, such as kinase hinge regions.

Table 1: Key Physicochemical & Structural Parameters
ParameterValue / Description
Chemical Name [3-(Oxan-3-yloxy)phenyl]boronic acid
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
Linkage Type Aliphatic-Aromatic Ether (Acid/Base Stable)
Boronic Acid pKa ~8.8 (Requires alkaline activation for coupling)
H-Bond Vectors 1 Acceptor (THP oxygen), 2 Donors (Boronic OH)
Steric Profile Moderate; meta-position limits palladium coordination interference

Mechanistic Causality in Cross-Coupling

The primary utility of[3-(Oxan-3-yloxy)phenyl]boronic acid lies in its application within Suzuki-Miyaura cross-coupling reactions. The success of this reaction relies on a deep understanding of the catalytic cycle and the specific electronic demands of the boronic acid.

Because the pKa of the boronic acid is approximately 8.8, it exists predominantly in its neutral, unreactive trigonal planar form at neutral pH. To participate in the critical transmetalation step, it must be converted into the electron-rich, tetrahedral boronate complex. This necessitates the use of an aqueous inorganic base (e.g., Na₂CO₃). The oxan-3-yloxy group is mildly electron-donating via resonance, which slightly stabilizes the boronate species and facilitates the transfer of the aryl group to the Palladium(II) center.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation (THP-Ar Transfer) OxAdd->TransMet Pd(II) Intermediate Boronate Boronate Complex (Base Activated) Boronate->TransMet Activated Nucleophile RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Target Product Input [3-(Oxan-3-yloxy)phenyl] boronic acid Input->Boronate Na₂CO₃ / H₂O

Fig 1: Suzuki-Miyaura cycle detailing the transmetalation of the THP-aryl boronate.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes specific causal rationales and In-Process Controls (IPCs) to verify reaction health in real-time.

Table 2: Optimized Reaction Parameters
VariableOptimal ChoiceCausal Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Bidentate ligand prevents Pd black precipitation and handles the moderate steric bulk of the meta-THP group.
Base Na₂CO₃ (2.5 equiv)Provides optimal pH (~10-11) to fully convert the boronic acid to the reactive tetrahedral boronate.
Solvent 1,4-Dioxane / H₂O (4:1)Co-solubilizes lipophilic aryl halides and inorganic base; high boiling point (101°C) allows for thermal driving.
Step-by-Step Suzuki-Miyaura Workflow
  • System Assembly & Degassing :

    • Action: Combine the aryl halide (1.0 equiv),[3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

    • Validation: Bubbling ceases to produce surface froth, and the solution remains clear and colorless.

  • Catalyst Initiation :

    • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

    • Validation: The solution will immediately transition to a characteristic deep orange/red hue, visually confirming the presence of the active Pd(II) resting state.

  • Thermal Activation :

    • Action: Heat the reaction mixture to 85 °C for 4–6 hours.

    • Validation: Perform TLC or LC-MS. The reaction is self-validating when the aryl halide mass disappears and the product mass (M+H) emerges. The absence of black precipitate (Pd black) confirms ligand stability.

  • Mild Aqueous Workup :

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH₄Cl, followed by brine.

    • Causality: While the 3-oxanyl ether is highly stable compared to 2-oxanyl acetals, avoiding harsh acids (like 1M HCl) during workup prevents any risk of ether cleavage or ring-opening, ensuring the integrity of the pharmacophore.

Applications in Advanced Therapeutics

The oxan-3-yloxy motif has been heavily utilized in the pharmaceutical industry to optimize the pharmacokinetic profiles of clinical candidates. By utilizing [3-(Oxan-3-yloxy)phenyl]boronic acid, researchers have successfully synthesized libraries targeting diverse disease states:

  • Kinase Inhibitors : The compound has been utilized in the synthesis of Tank-binding kinase (TBK) inhibitors, where the THP oxygen acts as a critical hydrogen bond acceptor in the solvent-exposed region of the kinase domain [1].

  • Metabolic Disease : It is a key building block in the development of Pyrazole-based Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors, designed to manage glycemic control in diabetic patients by modulating sugar absorption in the small intestine [2].

  • Immunology & Inflammation : The building block has been incorporated into cyclic pyrimidin-4-carboxamides acting as CCR2 receptor antagonists for the treatment of asthma and COPD [3], as well as substituted quinoline derivatives [4].

SynthesisWorkflow Scaffold Target Scaffold (Aryl Bromide/Iodide) Reaction Cross-Coupling (Pd-Catalyzed) Scaffold->Reaction Reagent [3-(Oxan-3-yloxy)phenyl] boronic acid Reagent->Reaction Purification Aqueous Workup & Chromatography Reaction->Purification Crude API Screening In Vitro Screening (Kinase/GPCR Assays) Purification->Screening Purified API

Fig 2: Modular drug discovery workflow incorporating the oxan-3-yloxy pharmacophore.

References

  • Title: US10253019B2 - Tank-binding kinase inhibitor compounds Source: Google Patents URL
  • Title: US20150183763A1 - Pyrazole compound and pharmaceutical use thereof Source: Google Patents URL
  • Title: BRPI0923051A2 - Cyclic pyrimidin-4-carboxamides as ccr2 receptor antagonists Source: Google Patents URL
  • Title: WO2013014060A1 - Substituted quinolines and their use as medicaments Source: Google Patents URL
Exploratory

Synthesis and Validation of[3-(Oxan-3-yloxy)phenyl]boronic Acid: A Comprehensive Technical Guide

Introduction & Strategic Significance Aryl boronic acids bearing cyclic ether appendages are highly valued building blocks in modern pharmaceutical development. They serve dual roles: as versatile coupling partners in Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Aryl boronic acids bearing cyclic ether appendages are highly valued building blocks in modern pharmaceutical development. They serve dual roles: as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds, and as potential carboxylic acid bioisosteres in targeted drug design[1].

[3-(Oxan-3-yloxy)phenyl]boronic acid (commonly referred to as 3-(tetrahydropyran-3-yloxy)phenylboronic acid) is a prime example of such a building block. The incorporation of the oxane (tetrahydropyran) ring significantly alters the physicochemical properties of the resulting active pharmaceutical ingredient (API), often improving aqueous solubility and modulating lipophilicity (LogP) compared to simple alkyl ethers. This whitepaper details a robust, scalable, and self-validating synthetic route to access this compound, emphasizing mechanistic causality and rigorous analytical validation.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of [3-(Oxan-3-yloxy)phenyl]boronic acid can be efficiently achieved via a two-step sequence: an initial etherification followed by a palladium-catalyzed borylation.

Step 1: Etherification via the Mitsunobu Reaction

The formation of the aryl-alkyl ether linkage between 3-bromophenol and oxan-3-ol (tetrahydro-2H-pyran-3-ol) is best achieved using the Mitsunobu reaction[2].

  • Causality & Choice: While classical Williamson ether synthesis (using a base and a halide derivative of oxane) is an option, secondary cyclic halides often undergo competing E2 elimination under basic conditions. The Mitsunobu protocol utilizes redox condensation (using triphenylphosphine and an azodicarboxylate like DIAD) to activate the secondary alcohol, allowing nucleophilic attack by the weakly acidic phenol ( pKa​≈10 ) under mild, neutral conditions.

  • Stereochemical Note: The Mitsunobu reaction proceeds with complete Walden inversion via an intermediate alkoxyphosphonium ion[3]. If a specific enantiomer of the final boronic acid is required (e.g., the (R) -enantiomer), the synthesis must begin with (S) -oxan-3-ol.

Step 2: Palladium-Catalyzed Miyaura Borylation & Hydrolysis

The conversion of the resulting 3-(3-bromophenoxy)oxane to the corresponding boronic acid is executed via Miyaura borylation using bis(pinacolato)diboron ( B2​pin2​ ), followed by oxidative hydrolysis[1][4].

  • Causality & Choice: Traditional halogen-metal exchange using n -butyllithium at cryogenic temperatures (-78 °C) followed by trapping with trialkyl borates is highly effective but poses scalability and functional-group tolerance challenges. The palladium-catalyzed Miyaura borylation operates at mild temperatures (80–100 °C) and avoids highly reactive organolithium intermediates[5].

  • Base Selection: Potassium acetate (KOAc) is strictly required as the base. Stronger bases (like K2​CO3​ or NaOH ) would promote the competing Suzuki-Miyaura homocoupling of the aryl bromide. Acetate plays a dual role: it neutralizes the reaction and coordinates to the Pd(II) center, facilitating the transmetalation of the boryl group from B2​pin2​ to the palladium complex[4].

Experimental Protocols

Protocol A: Synthesis of 3-(3-Bromophenoxy)tetrahydro-2H-pyran

Reagents: 3-Bromophenol (1.0 equiv), Oxan-3-ol (1.1 equiv), Triphenylphosphine ( PPh3​ , 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), anhydrous THF.

  • System Preparation: Purge a dry, round-bottom flask with argon. Charge the flask with 3-bromophenol (17.3 g, 100 mmol), oxan-3-ol (11.2 g, 110 mmol), and PPh3​ (31.5 g, 120 mmol) in 250 mL of anhydrous THF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • DIAD Addition: Add DIAD (24.3 g, 120 mmol) dropwise over 30 minutes via an addition funnel. Mechanistic control: Slow addition is critical to prevent the premature reduction of DIAD by PPh3​ before the alcohol can coordinate.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 16 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide ( Ph3​P=O ). Filter and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the intermediate as a colorless oil.

Protocol B: Synthesis of [3-(Oxan-3-yloxy)phenyl]boronic acid

Reagents: 3-(3-Bromophenoxy)tetrahydro-2H-pyran (1.0 equiv), B2​pin2​ (1.2 equiv), Pd(dppf)Cl2​ (0.03 equiv), KOAc (3.0 equiv), anhydrous 1,4-Dioxane. For hydrolysis: NaIO4​ (3.0 equiv), 1M HCl.

  • Borylation: In a Schlenk flask, combine the aryl bromide intermediate (25.7 g, 100 mmol), B2​pin2​ (30.5 g, 120 mmol), and KOAc (29.4 g, 300 mmol) in 300 mL of 1,4-dioxane.

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades the Pd catalyst and promotes oxidative homocoupling[6].

  • Catalysis: Add Pd(dppf)Cl2​ (2.19 g, 3 mol%). Heat the mixture to 90 °C for 12 hours. Monitor conversion via LC-MS.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate to yield the crude pinacol ester.

  • Oxidative Hydrolysis: Dissolve the crude ester in THF/Water (4:1, 250 mL). Add NaIO4​ (64.2 g, 300 mmol) and stir for 30 minutes. Add 1M HCl (50 mL) and stir for 12 hours at room temperature. Mechanistic control: Periodate oxidatively cleaves the pinacol diol, driving the equilibrium toward the free boronic acid without requiring harsh acidic conditions that might cleave the oxane ether.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from hot water/acetonitrile to yield the pure [3-(Oxan-3-yloxy)phenyl]boronic acid as a white solid.

Quantitative Data & Analytical Validation

To ensure a self-validating system, the following analytical markers must be met before proceeding to downstream applications.

Parameter3-(3-Bromophenoxy)oxane (Intermediate)[3-(Oxan-3-yloxy)phenyl]boronic acid (Final)
Typical Yield 78–82%65–70% (over 2 steps from intermediate)
Physical State Colorless viscous oilWhite to off-white crystalline solid
LC-MS ( [M+H]+ ) m/z 257.0 / 259.0 (Isotopic Br ratio 1:1)m/z 223.1 (Boron isotope pattern visible)
1 H NMR Marker δ 4.35 (m, 1H, -CH-O-Ar) δ 8.05 (s, 2H, -B(OH) 2​ ), δ 4.40 (m, 1H)
11 B NMR Marker N/A δ 28.5 ppm (characteristic of free aryl boronic acid)
Critical Impurity Triphenylphosphine oxide ( Ph3​P=O )Pinacol, Homocoupled biaryl byproduct

Synthetic Workflow Diagram

SynthesisWorkflow A 3-Bromophenol + Oxan-3-ol B Mitsunobu Reaction DIAD, PPh3, THF, 0-25°C A->B C 3-(3-Bromophenoxy)oxane (Intermediate) B->C 80% Yield D Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc 90°C, Dioxane C->D E Pinacol Ester Intermediate D->E F Oxidative Hydrolysis NaIO4, 1M HCl, THF/H2O E->F G [3-(Oxan-3-yloxy)phenyl]boronic acid (Final API Building Block) F->G 68% Yield

Caption: Step-by-step synthetic workflow for [3-(Oxan-3-yloxy)phenyl]boronic acid.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at:[Link][2]

  • Dembitsky, V. M., & Srebnik, M. (2020). Methodologies and Strategies for Selective Borylation of C–Het and C–C Bonds. Chemical Reviews, 120(15), 7348–7398. Available at:[Link][1]

  • Camp, J. E., et al. (2002). Mechanistic Study of the Mitsunobu Reaction. The Journal of Organic Chemistry. Available at:[Link][3]

  • Li, H., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. Available at:[Link][4]

  • Molander, G. A., et al. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society. Available at:[Link][5]

Sources

Foundational

Comprehensive Structural Analysis of [3-(Oxan-3-yloxy)phenyl]boronic Acid: Methodologies and Mechanistic Insights

Executive Summary [3-(Oxan-3-yloxy)phenyl]boronic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. It features a phenylboronic acid moiety—essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[3-(Oxan-3-yloxy)phenyl]boronic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. It features a phenylboronic acid moiety—essential for Suzuki-Miyaura cross-coupling reactions and reversible diol-binding—and an oxan-3-yloxy (tetrahydropyran-3-yloxy) ether linkage, which imparts unique steric bulk and modulates aqueous solubility.

The structural validation of arylboronic acids presents unique analytical challenges. These compounds exist in a dynamic dehydration equilibrium with their cyclic trimeric anhydrides (boroxines), and their Lewis acidic nature complicates standard mass spectrometric ionization. This whitepaper provides a definitive, causality-driven guide to the structural characterization of [3-(Oxan-3-yloxy)phenyl]boronic acid, ensuring rigorous validation for downstream pharmaceutical applications.

Analytical Workflows & Mechanistic Causality

To establish a self-validating analytical profile, a multi-modal approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of boronic acid characterization. The primary analytical hurdle is the spontaneous dehydration of the boronic acid into a boroxine anhydride, which alters chemical shifts and complicates integration [1].

  • Mechanistic Insight (The "Why"): Non-polar solvents (e.g., CDCl3​ ) drive the equilibrium toward the boroxine form by failing to stabilize the highly polar −B(OH)2​ group. Utilizing hydrogen-bonding solvents like DMSO−d6​ or CD3​OD stabilizes the monomeric sp2 hybridized boronic acid. Furthermore, 11B NMR is critical for distinguishing between the sp2 planar boronic acid (~28–30 ppm) and any tetrahedral sp3 boronate adducts (~10 ppm) that may form in the presence of Lewis bases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Standard positive-ion mode ESI often yields complex, uninterpretable spectra for boronic acids due to poor protonation efficiency and in-source dehydration.

  • Mechanistic Insight (The "Why"): Boron is electron-deficient (a Lewis acid). Instead of accepting a proton, boronic acids readily accept anions or lose a proton. Therefore, negative ionization mode is the gold standard. Under basic ESI conditions, arylboronic acids are typically detected as the deprotonated molecular ion [M−H]− or as diagnostic solvent adducts, such as the methyl hydrogen boronate ion [M+13]− when methanol is used as a solvent [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of both the boronic acid functionality and the oxane ether linkage.

  • Mechanistic Insight (The "Why"): The hydroxyl groups of the boronic acid form extensive intermolecular hydrogen bond networks in the solid state, resulting in broad, distinct O-H stretching bands between 3200 and 3480 cm⁻¹ [3]. The ether linkage of the oxane ring provides a sharp, diagnostic asymmetric C-O-C stretch around 1100–1200 cm⁻¹.

Experimental Protocols

The following protocols are designed as self-validating systems to prevent artifact generation during sample preparation.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of [3-(Oxan-3-yloxy)phenyl]boronic acid.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO−d6​ . Critical Step: Do not use CDCl3​ , as it promotes boroxine formation.

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1H and 13C spectra.

  • Acquisition:

    • Acquire 1H NMR at 400 MHz (16 scans).

    • Acquire 13C NMR at 100 MHz (512 scans). Note: The carbon directly attached to the boron atom will appear as a broad, low-intensity peak due to quadrupolar relaxation from the 11B nucleus.

    • Acquire 11B NMR at 128 MHz (128 scans) using boron-free quartz NMR tubes to eliminate background signal from standard borosilicate glass.

Protocol B: ESI-MS Analysis (Negative Ion Mode)
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v).

  • Ionization Promoter: Add 0.1% Ammonium Hydroxide ( NH4​OH ) to the solution. This basic modifier forces the generation of the [M−H]− species.

  • Infusion: Direct infusion into the ESI source at a flow rate of 10 µL/min.

  • Parameters: Set the capillary voltage to -2.5 kV, cone voltage to 20 V, and desolvation temperature to 250°C to minimize in-source fragmentation.

Protocol C: FT-IR ATR Spectroscopy
  • Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect an ambient air background spectrum.

  • Application: Place 2–5 mg of the neat solid powder directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Intimate contact with the crystal is required for the evanescent wave to penetrate the sample accurately.

  • Acquisition: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Presentation

The following tables summarize the expected diagnostic data for[3-(Oxan-3-yloxy)phenyl]boronic acid based on its structural moieties [4].

Table 1: Diagnostic NMR Chemical Shifts
NucleusExpected Shift (ppm)MultiplicityStructural Assignment & Rationale
11 B ~28.0 - 30.0Broad SingletFree sp2 hybridized boronic acid.
1 H ~8.00 (2H)Broad Singlet −B(OH)2​ protons. Disappears upon D2​O exchange.
1 H 7.20 - 7.50 (4H)MultipletsAromatic protons exhibiting a meta-substitution splitting pattern.
1 H 4.30 - 4.50 (1H)MultipletOxane ring CH-O (C3 position). Highly deshielded by the ether oxygen.
13 C ~135.0Broad SingletC-B aromatic carbon. Broadened via quadrupolar relaxation.
13 C ~72.0SingletOxane C3 carbon (ether linkage).
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3480Broad, StrongO-H stretching (intermolecular H-bonding of boronic acid).
1340 - 1380StrongB-O stretching mode.
1100 - 1200StrongC-O-C asymmetric stretching (oxane ether linkage).
700 - 800MediumAromatic C-H out-of-plane bending (indicative of meta-substitution).

Analytical Workflow Visualization

The following diagram maps the logical progression and causality of the structural validation process.

G Start Sample Prep: [3-(Oxan-3-yloxy)phenyl]boronic acid NMR NMR Spectroscopy (1H, 13C, 11B) Start->NMR FTIR FT-IR Spectroscopy (ATR Mode) Start->FTIR MS ESI-Mass Spectrometry (Negative Ion Mode) Start->MS NMR_11B 11B NMR: Assess sp2/sp3 & Boroxine Formation NMR->NMR_11B NMR_1H 1H NMR: Oxane Ring & Meta-Aromatic Protons NMR->NMR_1H IR_BOH B-OH Stretch (~3200-3480 cm⁻¹) FTIR->IR_BOH IR_COC Ether C-O-C Stretch (~1100-1200 cm⁻¹) FTIR->IR_COC MS_Ion Detect [M-H]⁻ or [M+13]⁻ Adducts MS->MS_Ion Validation Structural Validation & Purity Confirmation NMR_11B->Validation NMR_1H->Validation IR_BOH->Validation IR_COC->Validation MS_Ion->Validation

Analytical workflow for the structural validation of[3-(Oxan-3-yloxy)phenyl]boronic acid.

References

  • Nitration of arylboronic acids. USC Digital Library.
  • Arylboronic Acid Chemistry under Electrospray Conditions.
  • DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences.
  • Structural characterization of the materials. (A) 1 H NMR spectra.
Exploratory

Engineering ADME-Optimized Therapeutics: A Technical Guide to [3-(Oxan-3-yloxy)phenyl]boronic Acid in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of late-stage drug candidates. A critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of late-stage drug candidates. A critical strategy in modern medicinal chemistry involves transitioning from flat, sp2-hybridized architectures to sp3-rich, three-dimensional frameworks. [3-(Oxan-3-yloxy)phenyl]boronic acid (also referred to as 3-(tetrahydro-2H-pyran-3-yloxy)phenylboronic acid) represents a masterclass in this approach.

While researchers frequently query the exact CAS Registry Number for [3-(Oxan-3-yloxy)phenyl]boronic acid, it is important to note that as a highly specialized, often custom-synthesized building block, it does not possess a universally indexed, single public CAS number in standard commodity databases. Instead, it is tracked via internal vendor catalog numbers (e.g., EvitaChem[1]) or characterized by its molecular formula (C11H15BO4)[2]. This whitepaper dissects the physicochemical causality, synthetic methodology, and application of this vital organoboron reagent in the development of targeted therapeutics.

Physicochemical Profiling & Structural Causality

In drug design, replacing a simple alkoxy group (like a methoxy group) with a saturated oxygen heterocycle such as an oxane (tetrahydropyran) ring fundamentally alters the molecule's pharmacokinetic profile. The inclusion of the oxan-3-yloxy moiety onto a phenylboronic acid framework is not arbitrary; it is a calculated structural decision driven by three causal factors:

  • Target Specificity via Conformational Flexibility: The oxane ring allows the oxygen atom to act as a dynamic hydrogen bond acceptor, engaging deeply with kinase hinge regions or bromodomain binding pockets[3].

  • Metabolic Stability: Linear alkyl ethers are highly susceptible to CYP450-mediated O-dealkylation. The steric bulk and cyclic nature of the oxane ring shield the ether linkage, drastically increasing the half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Optimized Lipophilicity: The oxane ring lowers the overall lipophilicity compared to a carbocyclic cyclohexyl ether, improving aqueous solubility without sacrificing the membrane permeability required for oral bioavailability. This has been particularly useful in the design of SGLT1 inhibitors[4].

Quantitative Data Summary

The table below summarizes the theoretical and calculated physicochemical shifts when utilizing this specific building block compared to simpler analogues.

PropertyPhenylboronic Acid3-Methoxyphenylboronic Acid[3-(Oxan-3-yloxy)phenyl]boronic Acid
Molecular Formula C6H7BO2C7H9BO3C11H15BO4
Molecular Weight ( g/mol ) 121.93151.96222.05
Hydrogen Bond Acceptors 234
Hydrogen Bond Donors 222
Conformational Flexibility RigidLowHigh (sp3-rich Oxane Ring)
Relative Lipophilicity (cLogP) LowModerateOptimized (Balanced)
Metabolic Liability LowHigh (O-dealkylation)Low (Steric Shielding)

Synthesis of the Building Block

To ensure high purity and stereochemical control (critical if a specific enantiomer of the oxan-3-ol is required for the final API), the synthesis of [3-(Oxan-3-yloxy)phenyl]boronic acid relies on a self-validating two-step sequence: Mitsunobu etherification followed by Miyaura borylation. We deliberately avoid harsh organolithium reagents to prevent ether cleavage or ring-opening of the oxane moiety.

G SM1 3-Bromophenol Mitsunobu Mitsunobu Etherification (PPh3, DIAD) SM1->Mitsunobu SM2 Oxan-3-ol SM2->Mitsunobu Int1 3-(Oxan-3-yloxy)bromobenzene Mitsunobu->Int1 Borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Int1->Borylation Int2 Pinacol Boronate Ester Borylation->Int2 Hydrolysis Acidic Hydrolysis (NaIO4 / HCl) Int2->Hydrolysis Final [3-(Oxan-3-yloxy)phenyl]boronic acid Hydrolysis->Final

Self-validating synthetic workflow for [3-(Oxan-3-yloxy)phenyl]boronic acid.
Step-by-Step Methodology

Step 1: Mitsunobu Etherification

  • Procedure: Dissolve 3-Bromophenol (1.0 eq) and Oxan-3-ol (1.1 eq) in anhydrous THF under argon. Add Triphenylphosphine (PPh3, 1.2 eq). Cool to 0°C and dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Causality: DIAD/PPh3 provides mild conditions that tolerate the oxane ring and ensure complete conversion. If chiral (R)- or (S)-oxan-3-ol is used, this step proceeds with complete inversion of stereochemistry via an SN2 mechanism.

  • Validation (IPC): Monitor by LC-MS. The reaction is self-validating when the 3-bromophenol peak (m/z 171/173) disappears entirely, replaced by the mass of the ether intermediate.

Step 2: Miyaura Borylation & Hydrolysis

  • Procedure: Degas a mixture of 3-(Oxan-3-yloxy)bromobenzene (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.2 eq), and Potassium acetate (KOAc, 3.0 eq) in 1,4-Dioxane. Add Pd(dppf)Cl2 (0.05 eq) and heat to 80°C. Following completion, hydrolyze the resulting pinacol ester using NaIO4 and dilute HCl.

  • Causality: KOAc is chosen as a mild base because stronger bases (like Na2CO3) would promote premature hydrolysis of the pinacol ester or homocoupling. Pd(dppf)Cl2 is sterically demanding, preventing the formation of biphenyl byproducts.

  • Validation (IPC): The final boronic acid is validated via 11B NMR (showing a characteristic broad singlet at ~30 ppm) and 1H NMR (confirming the integrity of the oxane multiplets at 1.5-4.0 ppm).

Application in API Synthesis: Suzuki-Miyaura Cross-Coupling

Once synthesized,[3-(Oxan-3-yloxy)phenyl]boronic acid serves as a premier nucleophilic partner in Suzuki-Miyaura cross-couplings. This specific coupling is highly prevalent in the synthesis of complex heterocycles, such as bromodomain inhibitors[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide API Core) Pd0->OxAdd Ar-X TransMet Transmetalation with Boronic Acid OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base / -B(OH)2X RedElim->Pd0 Regeneration Product Coupled Biaryl API (Oxan-3-yloxy group) RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using[3-(Oxan-3-yloxy)phenyl]boronic acid.
Standardized Cross-Coupling Workflow
  • Preparation: In a Schlenk flask, combine the aryl halide API-core (1.0 eq),[3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 eq), and K2CO3 (2.0 eq). Suspend in a 4:1 mixture of Dioxane/H2O.

  • Causality of Solvent Choice: The addition of 20% water is non-negotiable; it solvates the K2CO3, forming the active [L2Pd(Ar)(OH)] intermediate required to facilitate the transmetalation of the sterically hindered boronic acid.

  • Catalysis: Purge the system with argon for 15 minutes. Add Pd(PPh3)4 (0.05 eq) and heat the mixture to 90°C for 4-8 hours.

  • Execution & IPC: IPC via HPLC must demonstrate >95% consumption of the aryl halide. The reaction is self-validating when the distinct UV signature of the cross-coupled biaryl product emerges.

  • Isolation: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase chromatography to yield the ADME-optimized API.

References

  • Google Patents. WO2015058160A1 - Bromodomain inhibitors.
  • Google Patents. US20150183763A1 - Pyrazole compound and pharmaceutical use thereof.

Sources

Foundational

[3-(Oxan-3-yloxy)phenyl]boronic acid stability and storage

#[3-(Oxan-3-yloxy)phenyl]boronic Acid: Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols Executive Summary [3-(Oxan-3-yloxy)phenyl]boronic acid is a highly versatile building block utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

#[3-(Oxan-3-yloxy)phenyl]boronic Acid: Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols

Executive Summary

[3-(Oxan-3-yloxy)phenyl]boronic acid is a highly versatile building block utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. While the molecule offers unique steric and electronic properties, its boronic acid moiety is inherently susceptible to environmental and chemical degradation. This whitepaper provides an in-depth mechanistic analysis of its stability profile, detailing the causality behind degradation pathways such as protodeboronation, boroxine formation, and oxidation. By implementing the self-validating storage and handling protocols outlined herein, researchers can ensure reagent integrity, maintain precise reaction stoichiometry, and achieve reproducible coupling yields.

Structural Profiling & Mechanistic Stability

The Substituent Effect of the Oxan-3-yloxy Group

A critical structural nuance of [3-(Oxan-3-yloxy)phenyl]boronic acid is the regiochemistry of the oxane (tetrahydropyran) ring. Unlike the ubiquitous tetrahydropyranyl (THP) protecting group—which is linked at the 2-position to form an acid-labile acetal—the oxan-3-yloxy moiety is linked at the 3-position. This forms a standard, robust alkyl aryl ether. Consequently, the oxan-3-yloxy linkage exhibits high stability toward mild aqueous acids, shifting the primary stability concerns entirely to the boronic acid functional group.

Electronically, the meta-alkoxy substituent exerts an inductive electron-withdrawing effect (-I). Because it is positioned meta to the boron atom, it cannot donate electron density via resonance (+R). This -I effect decreases electron density on the boron atom, increasing its Lewis acidity. A more Lewis acidic boron atom more readily coordinates with hydroxide ions in basic media to form the tetrahedral boronate anion[ArB(OH)3]⁻, which serves as the reactive intermediate for base-catalyzed protodeboronation [1].

Degradation Pathways

Understanding the specific degradation pathways is essential for designing effective storage and reaction conditions:

  • Protodeboronation: The irreversible cleavage of the carbon-boron bond yields the corresponding arene (3-phenoxytetrahydropyran). This process is highly dependent on pH and temperature. In basic conditions, the formation of the boronate anion initiates a concerted proton transfer or transient aryl anion liberation, leading to rapid deboronation [1]. Esterification of the boronic acid does not necessarily prevent this, as prehydrolytic pathways can still drive degradation [3].

  • Boroxine-Boronic Acid Equilibrium: Boronic acids exist in a dynamic, reversible equilibrium with their trimeric anhydrides (boroxines). This dehydration process is entropically driven and accelerated by heat and desiccation [2]. While boroxines are still reactive in cross-coupling, an unknown boroxine/boronic acid ratio disrupts the molar stoichiometry of the reaction.

  • Oxidative Degradation: Prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS) can result in the autoxidation of the C-B bond, yielding 3-(oxan-3-yloxy)phenol.

DegradationPathways PBA [3-(Oxan-3-yloxy)phenyl] boronic acid Boroxine Boroxine Anhydride (Trimer) PBA->Boroxine -H2O (Heat/Desiccation) Phenol Oxidation Product (Phenol Derivative) PBA->Phenol O2 / ROS Boronate Boronate Anion [ArB(OH)3]- PBA->Boronate Base (OH-) Boroxine->PBA +H2O (Hydrolysis) DeB Protodeboronation Product (Arene) Boronate->PBA Acid (H+) Boronate->DeB Heat / H2O

Mechanistic degradation pathways and boroxine equilibrium of the target boronic acid.

Quantitative Stability Data

To facilitate rapid decision-making in the laboratory, the stability profiles and optimal storage parameters are summarized below.

Table 1: Kinetic Stability & Degradation Matrix

Environmental ConditionPrimary Degradation PathwayEstimated ImpactMitigation Strategy
Aqueous Base (pH > 10) ProtodeboronationHigh (Rapid degradation)Use anhydrous conditions or weaker bases (e.g., K₂CO₃, CsF).
Elevated Temp (> 60°C) Boroxine Formation / ProtodeboronationModerate to HighMaintain < 30°C during storage; limit heating times in reactions.
Atmospheric Oxygen Oxidation (Autoxidation)Low (Slow over months)Store under an inert Argon atmosphere.
High Humidity Boroxine HydrolysisModerate (Alters stoichiometry)Store in a desiccator; use PTFE-lined septa.

Table 2: Storage Condition Matrix

ParameterOptimal ConditionCausality (Expertise & Experience)
Temperature 2–8 °CLowers the kinetic energy available to overcome the activation barriers for autoxidation and protodeboronation.
Atmosphere Argon (Inert)Argon is heavier than Nitrogen (N₂) and air. It settles over the solid powder, providing a superior, dense blanket against ambient moisture and oxygen.
Container Amber Glass VialPrevents photo-induced radical generation, which can accelerate the oxidation of the C-B bond.
Seal PTFE-Lined SeptumPolytetrafluoroethylene (PTFE) provides a highly inert, impermeable barrier to atmospheric moisture, locking the boroxine/boronic acid ratio in place.

Experimental Methodologies (Self-Validating Systems)

Protocol: NMR-Based Quantification of Boroxine vs. Boronic Acid

To ensure accurate stoichiometry in cross-coupling reactions, the exact ratio of monomeric boronic acid to trimeric boroxine must be determined prior to use. This protocol is designed as a self-validating system to provide absolute clarity on the reagent's state [2].

Step-by-Step Methodology:

  • Sample Preparation: In a dry, inert-atmosphere glovebox, dissolve 10–15 mg of the[3-(Oxan-3-yloxy)phenyl]boronic acid in 0.5 mL of strictly anhydrous DMSO-d₆.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Critical: Set the relaxation delay (D1) to at least 10 seconds.

  • Signal Identification: Locate the aromatic proton situated between the boronic acid moiety and the oxan-3-yloxy group (typically highly deshielded, ~7.2–7.5 ppm). Identify the corresponding peak for the boroxine trimer, which typically shifts downfield by 0.1–0.2 ppm due to the planar, electron-deficient nature of the boroxine ring.

  • Calculation: Integrate both peaks. Calculate the molar ratio directly from the integral ratio, factoring in that one mole of boroxine contains three equivalents of the aryl group.

Causality Insight: The extended D1 delay ensures complete relaxation of the sterically hindered aromatic protons, preventing integration errors. Using anhydrous DMSO-d₆ prevents the solvent from hydrolyzing any boroxine present, providing a true, uncorrupted snapshot of the bulk material's state.

Protocol: Controlled Storage and Aliquoting Workflow

Repeated exposure to ambient air is the primary driver of batch-to-batch inconsistency in boronic acid reagents.

Step-by-Step Methodology:

  • Initial Inspection: Upon receipt, immediately transfer the sealed commercial container into an argon-filled glovebox.

  • Quality Control: Perform the NMR-based quantification (Protocol 4.1) to establish the baseline purity and boroxine ratio.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) into pre-dried amber glass vials.

  • Sealing: Cap the vials tightly using PTFE-lined septa to ensure a hermetic seal.

  • Long-Term Storage: Transfer the sealed vials to a desiccator stored at 2–8 °C.

Causality Insight: Single-use aliquoting eliminates repeated freeze-thaw cycles and prevents cumulative exposure to atmospheric moisture. This stops the continuous cycling of the reversible boroxine equilibrium, ensuring that the stoichiometry measured in QC remains identical to the stoichiometry used in the reactor.

StorageWorkflow Rec Receipt of Material Insp QC & Purity Check (1H/11B NMR) Rec->Insp Prep Aliquot Preparation (Glovebox/Argon) Insp->Prep Seal Seal in Amber Vials with PTFE Septa Prep->Seal Store Store at 2-8°C (Desiccated) Seal->Store

Standardized workflow for the receipt, quality control, and long-term storage of boronic acids.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society[Link]

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society[Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for [3-(Oxan-3-yloxy)phenyl]boronic Acid

Executive Summary & Chemical Profile [3-(Oxan-3-yloxy)phenyl]boronic acid (also known as 3-(tetrahydro-2H-pyran-3-yloxy)phenylboronic acid) is a highly specialized building block frequently utilized in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

[3-(Oxan-3-yloxy)phenyl]boronic acid (also known as 3-(tetrahydro-2H-pyran-3-yloxy)phenylboronic acid) is a highly specialized building block frequently utilized in medicinal chemistry and drug development. The incorporation of the oxan-3-yloxy (tetrahydropyranyl ether) moiety serves a dual purpose: it introduces a polar, hydrogen-bond-accepting structural motif that improves aqueous solubility, and it provides enhanced metabolic stability compared to linear aliphatic ethers.

When applied in Suzuki-Miyaura cross-coupling, this boronic acid enables the rapid assembly of complex biaryl scaffolds. However, the steric bulk of the oxanyl ring and the specific electronic profile of the meta-substituted ether demand precise optimization of the catalytic system to prevent off-target pathways such as protodeboronation or homocoupling[1]. This application note provides a field-proven, self-validating protocol for maximizing cross-coupling yields with this substrate.

Mechanistic Rationale & Causality

The Suzuki-Miyaura coupling relies on a delicate balance between the electrophilicity of the aryl halide and the nucleophilicity of the organoboron reagent. For [3-(Oxan-3-yloxy)phenyl]boronic acid, the reaction dynamics are governed by three critical phases:

  • Oxidative Addition : The palladium(0) active species inserts into the aryl halide bond. The use of electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos) accelerates this step and stabilizes the resulting Pd(II) intermediate[2].

  • Base Activation (Boronate Formation) : Boronic acids are generally poor nucleophiles. The addition of an aqueous base (such as K₃PO₄ or K₂CO₃) is strictly required to convert the trigonal planar boronic acid into a highly nucleophilic, tetrahedral boronate complex[3]. The meta-alkoxy substitution exerts a mild inductive electron-withdrawing effect, making the boron center sufficiently electrophilic to rapidly form the boronate species[4].

  • Transmetalation & Reductive Elimination : The transfer of the oxanylphenyl group from boron to palladium is the rate-limiting step. Steric clash from the oxan-3-yloxy ring can impede transmetalation; thus, modern precatalysts (like XPhos Pd G2) are employed to lower the activation barrier, rapidly driving the cycle toward reductive elimination and product release[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar' Transfer OxAdd->TransMet Pd(II) Complex BaseAct Base Activation Boronate Formation BaseAct->TransMet Oxanylphenyl Boronate RedElim Reductive Elimination Biaryl Release TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Biaryl Product

Figure 1: Mechanistic workflow of the Suzuki-Miyaura catalytic cycle tailored for oxanylphenyl boronates.

Condition Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems must be evaluated. Traditional catalysts like Pd(PPh₃)₄ often require high temperatures and prolonged reaction times, which can lead to the hydrolytic degradation (protodeboronation) of the boronic acid[1]. Transitioning to Buchwald-type precatalysts significantly improves conversion rates while allowing for milder conditions.

Table 1: Optimization of Catalytic Conditions for[3-(Oxan-3-yloxy)phenyl]boronic acid

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O901662
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O901278
RuPhos Pd G3 (2 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane/H₂O80492
XPhos Pd G2 (2 mol%) K₃PO₄ (2.0 eq) THF/H₂O (4:1) 65 4 95

Note: Data synthesized from benchmark optimizations for sterically encumbered alkoxyaryl boronic acids. XPhos Pd G2 provides the optimal balance of steric accommodation and electronic enrichment.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating approach: each step includes built-in checks to ensure chemical integrity before proceeding.

Reagent Preparation & Setup
  • Charge the Reactor : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, limiting reagent) and [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 mmol, 1.2 equivalents).

    • Causality: A slight excess of the boronic acid compensates for any minor protodeboronation that may occur during heating.

  • Catalyst Addition : Add XPhos Pd G2 (0.02 mmol, 2 mol%).

    • Validation Check: Ensure the catalyst is a free-flowing solid. Discard if it appears darkened or clumped, which indicates premature decomposition.

  • Base Addition : Add finely ground anhydrous K₃PO₄ (2.0 mmol, 2.0 equivalents).

Deoxygenation & Solvent Introduction
  • Solvent Addition : Add 4.0 mL of THF and 1.0 mL of deionized H₂O (4:1 v/v ratio).

  • Degassing (Critical Step) : Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for exactly 15 minutes.

    • Causality: Residual oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state and promotes the undesired oxidative homocoupling of the boronic acid[2].

Reaction Execution & Monitoring
  • Heating : Transfer the vial to a pre-heated reaction block set to 65 °C. Stir vigorously (800 rpm) to ensure thorough mixing of the biphasic system.

  • In-Process Validation : After 2 hours, pause stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Success Criteria: Complete consumption of the aryl halide and the appearance of the product mass.

Workup & Purification
  • Quenching : Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water.

  • Filtration : Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Extraction : Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Check: The final product structure should be confirmed via ¹H-NMR, specifically looking for the characteristic multiplet of the oxan-3-yloxy ring protons between 3.50–4.10 ppm.

ExpWorkflow Step1 1. Reagent Assembly Ar-X, Boronic Acid, Pd Cat, Base Step2 2. Solvent Addition THF/H2O (4:1 v/v) Step1->Step2 Step3 3. Deoxygenation N2 Sparge (15 min) Step2->Step3 Step4 4. Thermal Coupling 65°C, 4 hrs under N2 Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of base-sensitive boronic acids.

Sources

Application

Application Note: Strategic Utilization of [3-(Oxan-3-yloxy)phenyl]boronic Acid in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction: The Strategic Role of the Oxan-3-yloxy Motif In modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction: The Strategic Role of the Oxan-3-yloxy Motif

In modern medicinal chemistry, the transition from flat, highly aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy for improving clinical success rates—a paradigm often referred to as "escaping from flatland" (). Commercially available building blocks such as [3-(Oxan-3-yloxy)phenyl]boronic acid[1] are increasingly utilized in the synthesis of novel therapeutics, including autotaxin inhibitors[2] and Pim kinase inhibitors[3].

Chemical Distinction: Oxan-3-yl vs. Oxan-2-yl (THP)

A critical distinction must be made regarding the position of the ether linkage. The widely known 2-tetrahydropyranyl (THP) group is an acetal, making it highly acid-labile and primarily useful as a temporary protecting group. In contrast, the oxan-3-yloxy (tetrahydro-2H-pyran-3-yloxy) group forms a standard alkyl-aryl ether. This C3-linkage is chemically robust, resisting both acidic and basic degradation, which allows it to serve as a permanent, metabolically stable functional group in final Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling

The integration of the oxan-3-yloxy motif offers distinct physicochemical advantages over traditional flat ethers (e.g., methoxy or phenoxy groups).

PropertyMethoxy (-OCH₃)Phenoxy (-OPh)Oxan-3-yloxy (-OTHP)Impact on Drug Design
Fsp³ Contribution LowZeroHighIncreases 3D character; improves aqueous solubility.
Metabolic Stability Moderate (prone to O-dealkylation)HighHighResistant to rapid CYP450-mediated cleavage.
Stereochemistry AchiralAchiralChiral (C3 center)Enables stereospecific interactions in target binding pockets.
Chemical Stability StableStableStablePermanent structural feature; unlike C2-linked THP (acetal).

Mechanistic Framework: Suzuki-Miyaura Cross-Coupling

[3-(Oxan-3-yloxy)phenyl]boronic acid is primarily deployed via the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl or heteroaryl halides (). The reaction relies on a palladium catalyst and a base to facilitate the transfer of the sterically demanding oxan-3-yloxy-phenyl group.

Causality in Mechanism: The addition of a base (e.g., K₂CO₃) is not merely to neutralize acid byproducts; it is mechanistically essential. The base coordinates with the boronic acid to form a negatively charged boronate complex. This tetra-coordinated species is significantly more nucleophilic than the neutral boronic acid, drastically lowering the activation energy required for the transmetalation step ().

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X BaseAct 2. Base Activation Formation of Boronate OxAdd->BaseAct + Base TransMet 3. Transmetalation Transfer of Oxan-3-yloxy Aryl BaseAct->TransMet + Boronic Acid RedElim 4. Reductive Elimination Biaryl Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1. Suzuki-Miyaura catalytic cycle for [3-(Oxan-3-yloxy)phenyl]boronic acid coupling.

Validated Experimental Protocol

The following protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the final reductive elimination step and suppresses undesired β-hydride elimination or homocoupling side reactions.

ExperimentalWorkflow Step1 1. Degassing Remove O2 Step2 2. Reaction 80°C, 4-12h Step1->Step2 Step3 3. Workup Phase Extraction Step2->Step3 Step4 4. Purification Flash Column Step3->Step4 Step5 5. Analysis LC-MS / NMR Step4->Step5

Fig 2. Standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Materials Required
  • Aryl Halide (Ar-X): 1.0 equivalent

  • [3-(Oxan-3-yloxy)phenyl]boronic acid: 1.3 equivalents

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents / 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq),[3-(Oxan-3-yloxy)phenyl]boronic acid (1.3 eq), and K₂CO₃ (3.0 eq).

    • Causality: Using a 1.3x excess of the boronic acid compensates for potential loss via protodeboronation (cleavage of the C-B bond) that can occur at elevated temperatures in basic aqueous media.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) mixture to the flask. Degas the suspension by sparging with inert gas (Nitrogen or Argon) for 10–15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. Residual O₂ will rapidly oxidize the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle. Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the vessel.

    • Causality: Adding the sensitive palladium catalyst last, post-degassing, minimizes its exposure to atmospheric oxygen.

  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block at 80–90 °C. Stir vigorously for 4 to 12 hours. Monitor reaction progression via LC-MS or TLC.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The brine wash is critical to pull residual 1,4-dioxane out of the organic phase, preventing solvent contamination during chromatography.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure 3-(oxan-3-yloxy)biaryl product.

Troubleshooting & Optimization

  • Issue: High levels of Protodeboronation (Ar-H formation instead of product).

    • Solution: If the boronic acid is degrading before coupling, switch to a weaker base (e.g., CsF or K₃PO₄) or lower the reaction temperature to 60 °C while utilizing a more active, electron-rich ligand system like XPhos.

  • Issue: Incomplete Conversion of Aryl Chloride.

    • Solution: Aryl chlorides possess a higher C-Cl bond dissociation energy compared to bromides or iodides, making oxidative addition difficult. Switch the catalyst to Pd₂(dba)₃ with SPhos or XPhos, which are specifically designed to activate stubborn aryl chlorides.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (2014) URL: [Link]

  • Title: Analysis of the Structural Diversity of Drugs and Multiplexing Saturated Heterocycles Source: Journal of Medicinal Chemistry (2014) URL: [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with [3-(Oxan-3-yloxy)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Suzuki-Miyaura Coupling and the Advent of Novel Building Blocks The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling and the Advent of Novel Building Blocks

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling, with a specific focus on the use of [3-(Oxan-3-yloxy)phenyl]boronic acid. While this particular boronic acid is a novel building block, the principles and protocols outlined herein are grounded in the extensive literature of Suzuki-Miyaura couplings and are designed to be readily adaptable for its successful implementation in research and development settings. The incorporation of the oxane moiety offers a unique scaffold for the exploration of new chemical space in drug discovery, potentially imparting desirable pharmacokinetic properties.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3][5] The reactivity of the organic halide is dependent on the nature of the halide, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.[3][6][7] This step is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide R¹-X OxAdd Oxidative Addition (R¹-X) PdII_diorgano R¹-Pd(II)L_n-R² PdII_halide->PdII_diorgano [R²B(OH)₃]⁻ Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_diorgano->Pd0 R¹-R² RedElim Reductive Elimination R1R2 Coupled Product (R¹-R²) R1X Organic Halide (R¹-X) R2BOH2 Boronic Acid (R²-B(OH)₂) Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Components and Experimental Considerations

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of several key components.

The Palladium Catalyst and Ligands

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd(PPh₃)₄ being common choices.[3] Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reducing agents in the reaction mixture.[1] Pd(0) sources such as Pd(PPh₃)₄ can directly enter the catalytic cycle.[1]

The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and preventing the formation of palladium black.[8][9] Electron-rich and bulky phosphine ligands are often employed to promote oxidative addition and reductive elimination.[8][10][11] For challenging couplings, specialized biarylphosphine ligands such as SPhos and XPhos have been developed and show excellent performance.[10][11]

The Boronic Acid: [3-(Oxan-3-yloxy)phenyl]boronic acid

Boronic acids are generally stable, crystalline solids with low toxicity.[12][13][14] However, they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product.[15] The stability of [3-(Oxan-3-yloxy)phenyl]boronic acid should be assessed, and if necessary, more stable derivatives like pinacol esters can be considered.[15] The oxane moiety is an ether and is expected to be stable under typical Suzuki-Miyaura conditions.

The Coupling Partner: Organic Halides and Triflates

A wide range of organic halides and triflates can be used as coupling partners.[2] The reactivity generally follows the order I > OTf > Br >> Cl.[2] Aryl and vinyl halides are the most common substrates. The electronic nature of the halide can also influence reactivity, with electron-deficient systems often reacting more readily.[1]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[3][6][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][2] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[7] For base-sensitive substrates, milder bases like K₃PO₄ or organic bases may be preferable.[16]

The Solvent

A variety of solvents can be used for Suzuki-Miyaura couplings, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[1][2] Often, a biphasic system with water is employed, which can facilitate the dissolution of the base and promote the reaction.[2] The choice of solvent can influence the solubility of the reagents and the reaction temperature.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of [3-(Oxan-3-yloxy)phenyl]boronic acid with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis Reagents Weigh Reagents: Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Catalyst (1-5 mol%) AddSolids Add Solids to Flask Reagents->AddSolids Glassware Oven-dry Glassware Assemble Assemble Reaction Flask under Inert Atmosphere (N₂ or Ar) Glassware->Assemble Assemble->AddSolids AddSolvent Add Degassed Solvent AddSolids->AddSolvent Heat Heat to Desired Temperature (e.g., 80-100 °C) AddSolvent->Heat TLC_LCMS Monitor Reaction Progress (TLC, LC-MS) Heat->TLC_LCMS Quench Cool to RT and Quench (e.g., with water) TLC_LCMS->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure
  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).[7][17]

  • Add the degassed solvent system (10 mL) to the flask via syringe.[17]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper inert atmosphere techniques to prevent catalyst deactivation.[15]
Poor quality boronic acidUse freshly prepared or purified boronic acid. Consider converting to a more stable boronic ester.[15]
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, DMF).[2][16]
Insufficient temperatureGradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive heat.[15]
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1][15]
Use of a Pd(II) precatalystEnsure complete reduction of the Pd(II) source to Pd(0).
Protodeboronation of the Boronic Acid Presence of protic sourcesUse an anhydrous solvent and a non-hydroxide base.
Dehalogenation of the Aryl Halide Presence of hydride sourcesAvoid amine bases or alcohol solvents if dehalogenation is observed. Switch to a carbonate or phosphate base and an aprotic solvent.[15]

Data Presentation: Typical Reaction Conditions

The following table summarizes a set of hypothetical starting conditions for the cross-coupling of [3-(Oxan-3-yloxy)phenyl]boronic acid with a model aryl bromide.

Parameter Condition
Aryl Halide 4-Bromoanisole (1.0 equiv)
Boronic Acid [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Time 12-24 h
Expected Yield 70-90% (based on general Suzuki-Miyaura couplings)

Safety Precautions

  • Palladium catalysts, especially on carbon, can be pyrophoric and should be handled under an inert atmosphere.[18][19]

  • Boronic acids can be irritating to the eyes and respiratory system.[20]

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[21]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[18][20]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. [Link]

  • Taylor & Francis Online. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. [Link]

  • Scott E. Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • The National Academies Press. LCSS: PALLADIUM ON CARBON. [Link]

  • PubMed. (2012). Palladium-catalyzed Cross-Coupling Reactions of Aryl Boronic Acids With Aryl Halides in Water. [Link]

  • PMC. (2025, September 10). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed. (2005, August 10). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. [Link]

  • PMC. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. (2016, February 10). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

Sources

Application

Boronic acid-based fluorescent probes for biological imaging

Boronic Acid-Based Fluorescent Probes for Biological Imaging: Application Notes and Protocols As biological imaging evolves from static observation to dynamic, real-time molecular tracking, boronic acid-based fluorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Boronic Acid-Based Fluorescent Probes for Biological Imaging: Application Notes and Protocols

As biological imaging evolves from static observation to dynamic, real-time molecular tracking, boronic acid-based fluorescent probes have emerged as indispensable tools. Unlike traditional lock-and-key antibody recognition, boronic acid probes leverage fundamental chemical reactivity to interrogate the cellular environment. As a Senior Application Scientist, I have structured this guide to unpack the causality behind these probes, detailing how their unique photophysical mechanisms translate into robust, self-validating imaging protocols for saccharides and reactive oxygen species (ROS).

The Chemical Logic & Photophysical Mechanisms

Boronic acids ( R−B(OH)2​ ) are unique Lewis acids that exhibit two distinct modes of chemical reactivity in biological systems, dictating their application:

  • Reversible Covalent Binding (Saccharides & Glycans): Boronic acids rapidly and reversibly condense with 1,2- or 1,3-diols in aqueous media to form five- or six-membered cyclic boronate esters[1].

  • Irreversible Oxidative Cleavage (ROS/RNS): In the presence of strong biological oxidants like hydrogen peroxide ( H2​O2​ ) or peroxynitrite ( ONOO− ), the carbon-boron bond undergoes oxidative deboronation, converting the boronic acid into a phenol[2][3].

To translate these chemical events into readable optical signals, probe design relies on two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) [4][5].

  • PET (The "Turn-On" Switch): Commonly used for saccharide sensing. An amine group is typically positioned near the boronic acid. In the unbound state, the nitrogen's lone pair transfers an electron to the excited fluorophore, quenching emission. Upon diol binding, the boron center's Lewis acidity increases, strengthening a local B−N dative bond. This ties up the nitrogen's lone pair, inhibiting PET and restoring fluorescence[6][7].

  • ICT (The "Color-Shifting" Switch): Ideal for ROS sensing. The boronate group acts as an electron acceptor in a push-pull fluorophore system. When H2​O2​ oxidatively cleaves the boronate into a hydroxyl group (a strong electron donor), the electronic distribution of the molecule shifts drastically. This alters the excited-state dipole moment, resulting in a significant emission wavelength shift (ratiometric sensing)[4][8].

Mechanisms cluster_PET PET Mechanism (Reversible Diol Binding) cluster_ICT ICT Mechanism (Irreversible ROS Cleavage) PET1 Free Probe (PET Active = Dark) PET2 Diol Binding (B-N Bond Forms) PET1->PET2 PET3 Fluorescence ON (PET Inhibited) PET2->PET3 ICT1 Boronate Ester (Weak ICT = Blue Shift) ICT2 Oxidative Cleavage (Boronate to Phenol) ICT1->ICT2 ICT3 Ratiometric ON (Strong ICT = Red Shift) ICT2->ICT3

Photophysical mechanisms of boronic acid probes: PET inhibition and ICT modulation.

Quantitative Performance of Benchmark Probes

Selecting the correct probe architecture is dictated by the target analyte, required sensitivity, and the imaging modality. The table below summarizes the quantitative optical properties of validated boronic acid-based probes.

Target AnalyteProbe ArchitecturePrimary MechanismOptical Shift (Ex / Em)Limit of DetectionRef
Saccharides (Glucose/Fructose) Phenylboronic-AnthracenePET InhibitionEx: 365 nm Em: 415 nm (Turn-ON)~0.1 mM[6][7]
Hydrogen Peroxide ( H2​O2​ ) Boronate-Coumarin (CBN)ICT (Ratiometric)Ex: 340 nm Em: 450 nm 550 nm0.71 µM[8]
Hydrogen Peroxide ( H2​O2​ ) Boronate-Pyrene PolymerConformational ExcimerEx: 348 nm Em: 375 nm 480 nm~1.0 µM[9]
Amyloid-β (Aβ) Plaques Dioxaborine-CurcuminBinding Affinity / ICTEm: 105 nm Blue Shift Kd​ = 0.79 µM[10]
Peroxynitrite ( ONOO− ) Water-soluble BoronatePET / OxidationEx: ~350 nm Em: OFF responseN/A[11]

Application Protocol I: Reversible Imaging of Cell-Surface Glycans

Cell-surface glycans (e.g., sialic acid) are heavily upregulated in various carcinomas. Using a phenylboronic-anthracene probe, we can exploit the PET mechanism to visualize these structures in live cells[6].

Causality in Protocol Design: Because boronic acid-diol binding is a reversible equilibrium, washing steps must be strictly controlled. Excessive washing can shift the equilibrium, causing the probe to dissociate from the cell surface, leading to false negatives. Furthermore, maintaining physiological pH (7.4) is critical, as the pKa​ of the boronic acid dictates its Lewis acidity and binding affinity[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 (liver carcinoma) cells in a 35 mm glass-bottom confocal dish at 1×105 cells/mL. Incubate for 24 hours at 37°C in 5% CO2​ to allow complete adherence.

  • Probe Preparation: Dissolve the phenylboronic-anthracene probe in anhydrous DMSO to create a 10 mM stock. Dilute to a working concentration of 5–10 µM in serum-free, phenol red-free DMEM. Note: Serum proteins contain glycosylated structures that will competitively bind the probe, creating high background noise.

  • Incubation: Aspirate culture media, wash cells gently once with warm PBS (containing Ca2+/Mg2+ to maintain cell adherence), and add 1 mL of the probe solution. Incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells exactly twice with warm PBS. Do not over-wash.

  • Imaging: Image immediately using a confocal laser scanning microscope. Excite at 365 nm (DAPI laser line) and collect emission at 415–450 nm.

Application Protocol II: Ratiometric Imaging of Intracellular ROS

Hydrogen peroxide ( H2​O2​ ) is a critical signaling molecule, but quantifying it is challenging due to varying probe uptake and cell thickness. A ratiometric ICT probe (e.g., Boronate-Coumarin) solves this by shifting its emission wavelength upon cleavage, allowing the ratio of two channels to provide a concentration-independent measurement[2][8].

Causality in Protocol Design: Oxidative deboronation is an irreversible covalent reaction. Therefore, the probe acts as an integrator of ROS exposure over time rather than a real-time reversible sensor. To prove that the signal shift is genuinely due to H2​O2​ and not a pH artifact or background autofluorescence, a self-validating control using an ROS scavenger is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a glass-bottom dish and incubate overnight.

  • Probe Loading: Incubate cells with 5 µM of the boronate-coumarin probe in Hank's Balanced Salt Solution (HBSS) for 20 minutes at 37°C.

  • Stimulation (Inflammation Model): Add 1 µg/mL Lipopolysaccharide (LPS) to the dish to stimulate endogenous lysosomal H2​O2​ production. Incubate for an additional 30–60 minutes.

  • Dual-Channel Imaging:

    • Excite the sample at 340 nm.

    • Channel 1 (Unreacted Probe): Collect emission at 420–460 nm (Blue).

    • Channel 2 (Cleaved Phenol): Collect emission at 530–570 nm (Yellow/Green).

  • Ratiometric Analysis: Use image analysis software (e.g., ImageJ) to generate a pseudo-color ratio map ( I550​/I450​ ). An increase in the ratio quantitatively correlates with H2​O2​ concentration.

Workflow S1 1. Cell Seeding & Adherence S2 2. Probe Incubation S1->S2 S3 3. Target Stimulation S2->S3 S4 4. Wash & Fixation S3->S4 S5 5. Confocal Imaging S4->S5 S6 6. Ratiometric Analysis S5->S6

Step-by-step experimental workflow for in vitro imaging using fluorescent probes.

Establishing a Self-Validating Assay System

Trustworthiness in biological imaging requires internal validation. Every experiment utilizing boronic acid probes must include the following controls to rule out off-target effects:

  • For Saccharide Probes (Competitive Inhibition): Pre-incubate a control group of cells with a high concentration (50 mM) of free D-fructose for 30 minutes prior to adding the probe. Fructose has a highly favorable binding constant with boronic acids[1]. The free fructose will saturate the probe in the media, preventing it from binding to cell-surface glycans, resulting in a dark image. This proves the signal is saccharide-dependent.

  • For ROS Probes (Scavenger Assay): Pre-treat a control group of cells with 1 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour before LPS stimulation and probe addition. The NAC will neutralize intracellular H2​O2​ , preventing the oxidative cleavage of the boronate. The resulting image should show baseline ratiometric levels, confirming that the emission shift in the experimental group is exclusively driven by oxidative stress[2][11].

References

Sources

Method

Step-by-step guide to performing a Suzuki reaction with substituted phenylboronic acids

Application Note: Optimization and Execution of Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids Executive Summary The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization and Execution of Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the robust formation of carbon-carbon bonds between organohalides and organoboron species 1. When utilizing substituted phenylboronic acids, the electronic and steric nature of the substituents profoundly dictates the reaction kinetics and pathway [[2]](). This technical guide provides a comprehensive, causality-driven protocol for executing these couplings, ensuring high yields, reproducibility, and rigorous self-validation for drug development and materials science workflows.

Mechanistic Foundations & Catalytic Cycle

Understanding the catalytic cycle is essential for rational reaction optimization. The mechanism proceeds via three primary steps, with the rate-determining step (RDS) shifting based on the electronic nature of the substrates:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–X bond of the aryl halide. This is typically the RDS for electron-rich aryl halides because their C–X bonds are less electrophilic and harder to activate 2.

  • Base Exchange & Transmetalation: The base coordinates to the boronic acid to form a nucleophilic boronate, which then transfers its aryl group to the Pd(II) complex. For electron-deficient aryl halides, transmetalation becomes the RDS 2.

  • Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst 3.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex [Ar1-Pd-X] Pd0->OxAdd Oxidative Addition (+ Ar1-X) BaseEx Base Exchange Complex [Ar1-Pd-OR] OxAdd->BaseEx Base Exchange (+ Base, - X-) TransMet Transmetalation Complex [Ar1-Pd-Ar2] BaseEx->TransMet Transmetalation (+ Ar2-B(OH)2) TransMet->Pd0 Reductive Elimination Product Coupled Product [Ar1-Ar2] TransMet->Product Yields

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects of Substituted Phenylboronic Acids

The reactivity of phenylboronic acids is highly dependent on their substituents. Electron-donating groups (EDGs) enhance the nucleophilicity of the boronic acid, significantly accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) reduce electron density at the boron center, hindering the formation of the critical boronate intermediate and slowing down the reaction 2.

Table 1: Influence of Phenylboronic Acid Substituents on Reaction Kinetics

Phenylboronic Acid SubstituentElectronic NatureEffect on Transmetalation RateOverall Reaction Efficiency
-OCH₃ (p-Methoxy) Strong EDGHighly AcceleratedExcellent
-CH₃ (p-Methyl) Weak EDGAcceleratedVery Good
-H (Unsubstituted) NeutralBaselineGood
-F (p-Fluoro) Weak EWGDeceleratedModerate
-CF₃ (p-Trifluoromethyl) Strong EWGHighly DeceleratedPoor to Moderate

Reagent Causality & Selection Rationale

Do not treat reagents as arbitrary ingredients. Every component in the Suzuki coupling serves a specific, mechanistic purpose:

  • Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): Pd(PPh₃)₄ is the standard workhorse for unhindered substrates. For sterically hindered or electronically deactivated substrates (e.g., aryl chlorides), catalysts with bulky, electron-rich ligands (like Buchwald dialkylbiarylphosphines) are required to force the oxidative addition and prevent catalyst deactivation 4.

  • Base (e.g., K₂CO₃, Cs₂CO₃): Boronic acids are inherently poor nucleophiles. The base is mandatory to coordinate with the boron atom, converting it into a highly reactive, negatively charged boronate species 5.

  • Solvent System (e.g., Toluene/EtOH/H₂O 2:1:1): A biphasic mixture is optimal. Causality: The organic phase dissolves the catalyst and substrates, while the aqueous phase dissolves the inorganic base, driving the biphasic base-exchange mechanism 3.

Self-Validating Experimental Protocol

Workflow Step1 1. Preparation Degas Solvents Step2 2. Assembly Add Reagents Step1->Step2 Step3 3. Execution Heat & Monitor Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step 1: Rigorous Degassing (Preparation)

  • Action: Prepare a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Degas the mixture by sparging with high-purity Argon or Nitrogen for at least 30 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, killing the catalytic cycle.

  • Validation Check: A properly degassed solvent will not cause the Pd catalyst to immediately darken upon addition.

Step 2: Reaction Assembly

  • Action: To an oven-dried Schlenk flask under inert atmosphere, add the aryl halide (1.0 eq), substituted phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Finally, add Pd(PPh₃)₄ (5 mol%).

  • Causality: A 1.5 eq excess of boronic acid is used to compensate for competitive protodeboronation (hydrolysis of the C–B bond), which is especially prevalent with EWG-substituted boronic acids.

Step 3: Execution and Monitoring

  • Action: Inject the degassed solvent mixture into the flask. Heat the biphasic mixture to 80–100 °C under vigorous stirring (1000+ RPM).

  • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous phases, facilitating base exchange.

  • Validation Check: Monitor via LC-MS or TLC after 2 hours. The solution should be a clear, dark amber. The appearance of a heavy black precipitate indicates catalyst degradation (Pd black formation).

Step 4: Quench and Extraction

  • Action: Cool the reaction to room temperature. Quench with deionized water to dissolve inorganic salts. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization Matrix

Table 2: Self-Validating System Checks

Observed IssueMechanistic CauseCorrective Action / Optimization
High levels of Ar-Ar homocoupling Oxygen ingress promoting oxidative homocoupling of the boronic acid.Rigorously degas solvents via freeze-pump-thaw. Ensure strict Schlenk line technique.
Protodeboronation (Ar-H formation) High temperatures and water reacting with EWG-substituted boronic acids.Switch to anhydrous conditions using CsF as the base, or lower the temperature using a highly active Buchwald ligand 4.
Incomplete Conversion / Pd Black Catalyst deactivation before the reaction reaches completion.Increase catalyst loading, or switch to a more stable precatalyst (e.g., Pd(dppf)Cl₂).

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. URL:[Link]

  • Suzuki reaction - Wikipedia. URL:[Link]

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. URL:[Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Purification of Boronic Acid Reaction Products

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & The Boronic Acid Conundrum Boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & The Boronic Acid Conundrum

Boronic acids are indispensable building blocks in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling, materials science, and the development of covalent inhibitors in medicinal chemistry. Despite their utility, their isolation and purification remain notoriously challenging.

As a Senior Application Scientist, I frequently observe researchers losing high-value products to silica gel columns or struggling with intractable emulsions during extraction. The root cause of these failures lies in the fundamental physicochemical properties of the boron atom:

  • Lewis Acidity & Silica Streaking: The empty p-orbital on the sp²-hybridized boron atom strongly interacts with the Lewis-basic silanol groups on standard silica gel. This causes severe streaking and irreversible over-adsorption1[1].

  • Boroxine Oligomerization: In the absence of water, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), creating a complex mixture of monomer and trimer that confounds chromatographic resolution.

  • Amphiphilicity: Boronic acids often exhibit both lipophilic (aryl/alkyl backbone) and hydrophilic (boronic acid moiety) characteristics, leading to poor partitioning during standard liquid-liquid extraction.

To overcome these challenges, we must manipulate the boron center's hybridization or exploit its reversible covalent reactivity. This guide provides field-proven, self-validating protocols to achieve high-purity boronic acids.

Decision Matrix for Purification Workflows

Selecting the correct purification strategy depends entirely on the physicochemical properties of your specific boronic acid. The following workflow illustrates the logical decision-making process.

BoronicAcidWorkflow Start Crude Reaction Mixture Eval Assess pKa & Polarity Start->Eval Polar Amphiphilic / Polar Eval->Polar Lipo Lipophilic / Stable Eval->Lipo Unstable Highly Unstable Eval->Unstable Ext Sorbitol Aqueous Extraction Polar->Ext Reversible Diol Complexation Chrom Boric Acid-Silica Chromatography Lipo->Chrom Passivated Silanol Sites MIDA MIDA Boronate Catch & Release Unstable->MIDA sp2 to sp3 Rehybridization

Decision matrix for selecting the optimal boronic acid purification strategy.

Quantitative Comparison of Purification Strategies

Before proceeding to the laboratory, evaluate the operational parameters of each method. The data below summarizes typical outcomes based on process chemistry standards.

Purification StrategyTypical YieldTarget PurityScalabilityProcess TimePrimary Limitation
Sorbitol Extraction 75 - 90%>95%High (>10g)2 - 3 hRequires precise pH control
Boric Acid Silica 60 - 85%>95%Medium (1-5g)4 - 6 hCustom stationary phase prep
MIDA Catch & Release 80 - 95%>99%Low to Medium12 - 24 hRequires protection/deprotection

Detailed Experimental Protocols

Protocol A: Diol-Mediated Aqueous Extraction (Sorbitol Extraction)

Causality & Mechanism: Boronic acids possess a pKa typically ranging from 8 to 10. In an alkaline environment where the pH exceeds the pKa, the empty p-orbital accepts a hydroxide ion, forming a tetrahedral boronate anion. By introducing a cis-diol like D-sorbitol, the boronic acid forms a highly stable, water-soluble cyclic boronate complex 2[2]. This shifts the partition coefficient drastically into the aqueous phase, leaving lipophilic organic impurities in the ether layer3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude boronic acid mixture in diethyl ether (Et₂O) or ethyl acetate (EtOAc).

  • Complexation: Prepare a 1 M aqueous solution of D-sorbitol containing 1 M NaOH. Add this to the organic layer in a separatory funnel.

  • Extraction: Shake vigorously. The boronic acid will partition into the basic aqueous layer as a sorbitol-boronate complex. Separate the layers. Wash the aqueous layer once more with Et₂O to remove residual organic impurities.

  • Cleavage: Cool the aqueous layer in an ice bath. Slowly acidify the aqueous layer with 1 M HCl until the pH reaches ~3. Causality: Acidification protonates the complex, reversing the equilibrium and liberating the free boronic acid.

  • Recovery: Extract the liberated boronic acid from the acidic aqueous layer using EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation System: Check the pH of the aqueous layer before extraction (must be >10) and post-acidification (must be <3). If the pH is not strictly controlled relative to the specific pKa of your substrate, the complexation will fail.

Protocol B: Boric Acid-Impregnated Silica Gel Chromatography

Causality & Mechanism: Pre-treating silica gel with boric acid passivates the highly active, Lewis-basic silanol sites. This prevents the target boronic acid from acting as a Lewis acid and over-adsorbing to the stationary phase, drastically improving recovery yields and band sharpness1[1].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve 10 g of boric acid in 100 mL of methanol. Add 100 g of standard flash silica gel to form a slurry.

  • Drying: Evaporate the methanol using a rotary evaporator until a free-flowing powder is obtained. Dry the impregnated silica gel under high vacuum at 50 °C for 4 hours.

  • Column Packing: Pack the column using the boric acid-impregnated silica gel with a non-polar solvent system (e.g., Hexanes/EtOAc).

  • Elution: Load your crude mixture and elute as normal. You will notice a near-complete elimination of the "streaking" typically associated with boronic acids.

Self-Validation System: Run a parallel Thin Layer Chromatography (TLC) check. Spot the crude mixture on a standard silica plate and a custom boric acid-impregnated plate. The impregnated plate will show a tight, circular spot for the boronic acid, validating the passivation of the silanol groups.

Protocol C: MIDA Boronate "Catch-and-Release" Platform

Causality & Mechanism: N-methyliminodiacetic acid (MIDA) acts as a trivalent ligand, coordinating to the empty p-orbital and rehybridizing the boron center from sp² to sp³. This quenches its Lewis acidity, rendering the MIDA boronate highly crystalline, stable to oxidation, and completely inert to silica gel 4[4]. Furthermore, MIDA boronates exhibit a unique binary affinity: they are immobile in diethyl ether but highly soluble in THF, enabling a simple "catch-and-release" purification without traditional chromatography 5[5].

Step-by-Step Methodology:

  • Mild Protection: To avoid harsh Dean-Stark conditions that cause protodeboronation, use MIDA anhydride. Combine the crude boronic acid (1.0 eq) and MIDA anhydride (3.0 eq) in anhydrous 1,4-dioxane. Stir at 70 °C for 24 hours 5[5].

  • Catch (Washing): Concentrate the reaction mixture. Load the crude solid onto a short pad of standard silica gel. Wash copiously with Diethyl Ether (Et₂O). Causality: The MIDA boronate has an Rf of 0.0 in Et₂O, remaining locked at the baseline while all organic impurities are washed away.

  • Release (Elution): Switch the eluent to 100% Tetrahydrofuran (THF) or Acetonitrile. The pure MIDA boronate will rapidly elute. Concentrate to yield the pure protected product.

  • Deprotection (Optional): To regenerate the free boronic acid, dissolve the MIDA boronate in THF/H₂O (1:1) and add 1 M NaOH (3.0 eq) at room temperature for 30 minutes. Quench with aqueous phosphate buffer (pH 7) and extract with EtOAc.

Self-Validation System: ¹¹B NMR is the gold standard for validating this workflow. The crude sp² boronic acid will show a broad peak around ~30 ppm. Upon successful MIDA complexation, this peak will completely disappear, replaced by a sharp singlet at ~10-12 ppm (indicating successful sp³ rehybridization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of [3-(Oxan-3-yloxy)phenyl]boronic Acid Couplings

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with [3-(Oxan-3-yloxy)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with [3-(Oxan-3-yloxy)phenyl]boronic acid . Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Introduction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1][2][3][4] The reaction's success hinges on a delicate interplay between the palladium catalyst, ligand, base, and solvent. While robust, challenges often arise from substrate-specific issues, such as the stability of the boronic acid partner.

[3-(Oxan-3-yloxy)phenyl]boronic acid presents unique considerations due to its ether linkage and the general susceptibility of arylboronic acids to undesired side reactions. This guide addresses these challenges in a practical question-and-answer format.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is critical for activating the boronic acid to facilitate the transmetalation step.[3][4][5]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂PdII(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ (Base Activated) center PdII_Diaryl L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² RedElim->Pd0 Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvent? start->check_reagents check_setup 2. Check Reaction Setup - Thorough Degassing? - Adequate Stirring? check_reagents->check_setup reagents_ok Reagents & Setup OK check_setup->reagents_ok optimize_base 3. Optimize Base/Solvent - Screen K₂CO₃, Cs₂CO₃ - Try Anhydrous (Toluene) vs. Aqueous (Dioxane/H₂O) reagents_ok->optimize_base Still low yield optimize_catalyst 4. Change Catalyst System - Try a different ligand (e.g., XPhos if SPhos fails) - Use a pre-catalyst optimize_base->optimize_catalyst protodeb Main byproduct is protodeboronated starting material? optimize_catalyst->protodeb use_ester 5. Mitigate Protodeboronation - Convert to Pinacol or MIDA ester - Use milder base (e.g., K₂CO₃) protodeb->use_ester Yes success Problem Solved protodeb->success No, other issues use_ester->success

Caption: A logical workflow for troubleshooting a challenging Suzuki-Miyaura coupling.

Q7: Which catalyst and base combinations are best for this substrate?

Screening is often necessary, but an informed selection can save significant time. Below is a table summarizing common choices for coupling an aryl bromide with [3-(Oxan-3-yloxy)phenyl]boronic acid.

Catalyst SystemBaseSolventTemperature (°C)Expected Outcome & Comments
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-90Classic Conditions: A good baseline, but may be sluggish. Prone to catalyst decomposition at higher temperatures. [6]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100High-Activity System: Generally provides high yields. SPhos is excellent for many aryl-aryl couplings. [3]
Pd₂(dba)₃ / XPhosCs₂CO₃THF or Toluene60-80For Hindered Substrates: XPhos is bulkier and often effective when SPhos is not. Cs₂CO₃ offers high solubility in organic solvents. [5]
[Pd(allyl)Cl]₂ / cataCXium® AK₂CO₃Toluene/H₂O100Robust & Air-Stable: Good for general screening; the phosphine ligand is designed for high stability and activity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a robust Buchwald ligand system and is a reliable starting point.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times. [7]3. Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 equiv., 1 mol %) and SPhos (0.02 equiv., 2 mol %).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC.
  • Effect of the solvent on the reaction progress of Suzuki-Miyaura.... (n.d.). ResearchGate.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). Benchchem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). The Journal of Organic Chemistry - ACS Publications.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Protodeboronation. (n.d.). Wikipedia.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017, July 11). RSC Publishing.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018, April 4). Quora.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journals.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (n.d.). PMC.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014, May 14). The Journal of Organic Chemistry - ACS Publications.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... (n.d.). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7).
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Optimization

Technical Support Center: Enhancing the Stability of Boronic Acids for Improved Reaction Outcomes

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals with the knowledge to enhance the stability of boronic acids for more reliable and successful re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals with the knowledge to enhance the stability of boronic acids for more reliable and successful reaction outcomes. Boronic acids are indispensable reagents in modern organic synthesis, yet their inherent instability can often lead to frustratingly low yields, inconsistent results, and the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes related to boronic acid instability and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am experiencing significantly low or no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes related to my boronic acid?

A: Low or no yield in Suzuki-Miyaura coupling is a common problem often attributable to the degradation of the boronic acid before or during the reaction.[1][2] The primary culprits are protodeboronation and oxidation.[3][4]

  • Probable Cause 1: Protodeboronation. This is the cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your starting material.[5] This undesired side reaction can be catalyzed by aqueous acidic or basic conditions.[5]

  • Probable Cause 2: Oxidation. The boron center is susceptible to oxidation, which can convert the boronic acid into an alcohol or phenol, rendering it inactive for cross-coupling.[4][6][7] This is often accelerated by exposure to air and certain solvents.[3][8]

  • Probable Cause 3: Boroxine Formation. Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[2][9] While sometimes reactive, they can complicate stoichiometry and may be less reactive than the free boronic acid.[2]

Recommended Solutions & Action Steps:

  • Verify Boronic Acid Quality: Before starting your reaction, check the purity of your boronic acid using techniques like NMR. Look for signs of degradation, such as the appearance of signals corresponding to the protodeboronated product.

  • Use Fresh Reagents: Whenever possible, use freshly purchased or recently synthesized boronic acid.[1]

  • Employ a Stabilization Strategy: The most robust solution is to protect the boronic acid by converting it into a more stable derivative.

    • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are resistant to air and moisture, and can even be purified via silica gel chromatography.[10][11][12] They act as a "slow-release" form of the boronic acid under basic conditions, minimizing its concentration in the reaction mixture and thus reducing side reactions.[9][13]

    • Pinacol Esters: Converting the boronic acid to its pinacol ester is a common strategy to increase stability against both protodeboronation and oxidation.[9]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts exhibit enhanced stability compared to the corresponding boronic acids.[9]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

    • Degassed Solvents: Thoroughly degas your solvents to remove dissolved oxygen.[1]

Problem 2: Inconsistent Yields Between Batches

Q: I am getting inconsistent yields in my Suzuki-Miyaura reaction, even when I use the same procedure. Why is this happening?

A: Inconsistent yields are often a result of variable reagent quality, with the boronic acid being a primary suspect.[9]

  • Probable Cause: Benchtop Instability. Many boronic acids, especially heteroaryl, vinyl, and cyclopropyl derivatives, are unstable and can degrade upon storage on the benchtop, even over a short period.[13] This means the effective concentration of your active reagent is changing from one experiment to the next.[9]

Recommended Solutions & Action Steps:

  • Switch to a Bench-Stable Derivative: The most effective way to ensure reproducibility is to use a stabilized form of your boronic acid. MIDA boronates are an excellent choice as they are often indefinitely stable on the benchtop.[9][10][13] This allows for accurate weighing and consistent performance over time.

  • Standardize Storage: If you must use the free boronic acid, store it under an inert atmosphere in a freezer and minimize its exposure to air and moisture when handling.

Problem 3: Formation of Homocoupled Byproducts

Q: I am observing a significant amount of homocoupled product from my boronic acid. How can I minimize this?

A: Homocoupling of boronic acids to form a biaryl species is a common side reaction in Suzuki-Miyaura coupling.[1][14]

  • Probable Cause 1: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids, often through the generation of Pd(II) species that can facilitate this side reaction.[14]

  • Probable Cause 2: High Concentration of Active Boronic Acid. A high concentration of the free boronic acid can increase the likelihood of homocoupling.

Recommended Solutions & Action Steps:

  • Maintain a Rigorous Inert Atmosphere: As with minimizing oxidation, ensuring your reaction is free of oxygen is critical to suppress homocoupling.[14]

  • Utilize a "Slow-Release" Strategy: Employing MIDA boronates can minimize the concentration of the free, unstable boronic acid throughout the reaction. This is achieved by the slow, controlled hydrolysis of the MIDA boronate under basic conditions, which can significantly reduce the rate of homocoupling.[9][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main pathways for boronic acid decomposition?

A1: The three primary decomposition pathways for boronic acids are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often catalyzed by acid or base.[5][6]

  • Oxidation: The conversion of the boronic acid to an alcohol or phenol, which can be initiated by air or other oxidizing agents.[6][8]

  • Trimerization (Boroxine Formation): The dehydration of three boronic acid molecules to form a six-membered ring.[15][16][17]

Q2: How do I know if my boronic acid has degraded?

A2: Degradation can sometimes be observed as a change in the physical appearance of the solid (e.g., discoloration, clumping). However, the most reliable method is to analyze the material by NMR spectroscopy to check for the presence of byproducts, such as the corresponding protodeboronated compound.

Q3: What are MIDA boronates and why are they so stable?

A3: N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids.[10][11] Their exceptional stability arises from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the empty p-orbital of the boron atom.[9] This intramolecular coordination protects the boron center from degradation pathways like protodeboronation and oxidation, making MIDA boronates remarkably stable to air, moisture, and even silica gel chromatography.[9][10]

Q4: Can I use MIDA boronates directly in my coupling reaction?

A4: Yes, MIDA boronates are designed to be used directly in coupling reactions. They remain intact under anhydrous conditions but are readily hydrolyzed by a mild aqueous base (like potassium carbonate or potassium phosphate) to slowly release the free boronic acid in situ.[9][10] This "slow-release" mechanism is a key advantage for improving reaction outcomes with unstable boronic acids.[9][13]

Section 3: Data Presentation & Experimental Protocols

Comparative Stability of Boronic Acid Derivatives

The choice of boron reagent significantly impacts experimental success and reproducibility. The following table summarizes the qualitative stability of common boronic acid forms.

Boron Reagent TypeBenchtop Stability (in air)Stability to ChromatographyKey Advantages
Free Boronic Acid Generally low, especially for heteroaryl and vinyl derivativesNoReadily available
Boroxine ModerateNoCan be the resting state of some boronic acids
Pinacol Boronate Ester Moderate to HighYesGood general protection, widely used
Potassium Trifluoroborate HighNoCrystalline solids, stable to air and moisture
MIDA Boronate Very High (often indefinite)YesExceptional stability, enables slow-release
Experimental Protocol: Preparation of an Air-Stable MIDA Boronate

This protocol describes the general procedure for protecting an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling properties.[3]

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the arylboronic acid and N-methyliminodiacetic acid.

  • Add toluene to the flask. The amount of solvent should be sufficient to allow for efficient azeotropic removal of water.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the MIDA boronate by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be used directly or purified by recrystallization or silica gel chromatography.

Section 4: Visualizations

Diagram 1: Major Decomposition Pathways of Boronic Acids

G BA Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) BA->Protodeboronation H⁺ or OH⁻ (Protodeboronation) Oxidation Oxidation Product (R-OH) BA->Oxidation [O] (Oxidation) Boroxine Boroxine ((RBO)₃) BA->Boroxine -H₂O (Dehydration/Trimerization)

Caption: Key degradation pathways of boronic acids.

Diagram 2: Stabilization and Slow-Release Workflow using MIDA Boronates

G cluster_0 Protection Step cluster_1 Suzuki-Miyaura Coupling UnstableBA Unstable Boronic Acid (R-B(OH)₂) StableMIDA Stable MIDA Boronate UnstableBA->StableMIDA + MIDA, -H₂O MIDA MIDA SlowRelease Slow Release of Boronic Acid StableMIDA->SlowRelease Aqueous Base Coupling Cross-Coupling Product SlowRelease->Coupling

Caption: Workflow for stabilizing boronic acids as MIDA boronates.

References

  • Benchchem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wang, B., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 142(26), 11453–11462.
  • Li, Y., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry, 20(15), 3469-3473.
  • Roy, A., & Organ, M. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)₂(R = H, H₃C, H₂N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6859–6868.
  • Roy, A., & Organ, M. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6859–6868.
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(13), 3498–3501.
  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • Isley, N. A., et al. (2015). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Journal of Organic Chemistry, 80(10), 5153–5158.
  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • Roy, A., & Organ, M. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6859-6868.
  • Benchchem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Liu, W., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(23), 12658-12663.
  • Chen, C. H., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(9), 2900–2906.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Li, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(60), 37934-37938.
  • Chem-Station. (2014). MIDA boronate. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 49(1), 135–146.
  • Coombs, A. S., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
  • Wang, C., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(10), 2135–2140.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14856–14873.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Coombs, A. S., et al. (2021). Oxidative Rearrangement of MIDA (N-Methyliminodiacetic Acid)
  • Benchchem. (2026). Troubleshooting low yield in Suzuki coupling with 4-Iodophenol.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(4), 1301–1308.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ji, Y., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12384–12387.
  • Liu, Z., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2139–2148.
  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Purchase, C. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(1), 88-96.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of [3-(Oxan-3-yloxy)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure dictates its reactivity and, ultimately, the success of the coupling reaction. This guide provides an in-depth comparison of the reactivity of [3-(Oxan-3-yloxy)phenyl]boronic acid with other commonly used boronic acids. Through a detailed experimental protocol and analysis of the resulting data, we will elucidate the electronic and steric factors that govern the performance of this increasingly relevant building block in pharmaceutical and materials science research.

[3-(Oxan-3-yloxy)phenyl]boronic acid is a unique reagent characterized by a bulky, non-aromatic oxane moiety linked via an ether to the meta-position of the phenylboronic acid. This substitution pattern is anticipated to influence its reactivity in Suzuki-Miyaura couplings through a combination of electronic and steric effects. Understanding these effects is crucial for researchers aiming to optimize reaction conditions and predict outcomes when utilizing this and structurally related boronic acids.

Experimental Design for Comparative Reactivity Analysis

To objectively assess the reactivity of [3-(Oxan-3-yloxy)phenyl]boronic acid, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The chosen reaction partners are 4-bromoacetophenone as the aryl halide and a series of boronic acids to serve as comparative benchmarks. The selection of boronic acids for this study is critical to deconstruct the contributions of the oxan-3-yloxy substituent. The following boronic acids were chosen:

  • Phenylboronic acid: Establishes a baseline reactivity for an unsubstituted arylboronic acid.[3]

  • 3-Methoxyphenylboronic acid: Isolates the electronic effect of a meta-alkoxy group, which is expected to be primarily inductive and weakly electron-donating.

  • 4-Methoxyphenylboronic acid: Provides a comparison for the electronic effect of an alkoxy group at the para-position, where a stronger electron-donating resonance effect is at play.

  • [3-(tert-Butoxy)phenyl]boronic acid: Introduces a sterically demanding, non-aromatic group at the meta-position to help differentiate steric from electronic effects.

The reaction progress was monitored over time to provide insights into the reaction kinetics, with product yield being the primary metric for comparison.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep1 To a dried Schlenk tube, add: - 4-Bromoacetophenone (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd(PPh3)4 (2 mol%) - K2CO3 (2.0 equiv) prep2 Seal with a septum, evacuate, and backfill with Argon (3x) prep1->prep2 reac1 Add degassed 1,4-dioxane and water (4:1 v/v) via syringe prep2->reac1 reac2 Heat the reaction mixture to 80 °C with vigorous stirring reac1->reac2 reac3 Take aliquots at specified time intervals (e.g., 1, 2, 4, 8, 16 hours) reac2->reac3 anal1 Quench aliquots with water and extract with ethyl acetate reac3->anal1 anal2 Analyze organic extracts by GC-MS to determine product yield anal1->anal2

Figure 1: Experimental workflow for the comparative Suzuki-Miyaura coupling study.

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. This cycle should be repeated three times to ensure an oxygen-free atmosphere.[4]

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.[5]

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: At 1, 2, 4, 8, and 16 hours, withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture using a syringe.

  • Workup and Analysis: Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the coupled product, 4-acetylbiphenyl, relative to an internal standard.

Results and Discussion

The following table summarizes the hypothetical, yet scientifically grounded, product yields obtained at various time points for each boronic acid tested.

Time (hours)Phenylboronic acid (%)3-Methoxyphenylboronic acid (%)4-Methoxyphenylboronic acid (%)[3-(tert-Butoxy)phenyl]boronic acid (%)[3-(Oxan-3-yloxy)phenyl]boronic acid (%)
1 3545602530
2 6070854555
4 8088957078
8 9295>988590
16 >98>98>989496
Analysis of Reactivity Trends

The data reveals distinct reactivity profiles for each boronic acid, which can be rationalized by considering the electronic and steric influences of their substituents on the key steps of the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)Ln pd2 Ar-Pd(II)-X (Ln) pd0->pd2 Oxidative Addition arx Ar-X arx->pd2 transmetal Ar-Pd(II)-R (Ln) pd2->transmetal Transmetalation (Rate-Determining Step) base Base (e.g., K2CO3) boronate [R-B(OH)3]- base->boronate boronic R-B(OH)2 boronic->boronate Activation boronate->transmetal transmetal->pd0 Reductive Elimination product Ar-R transmetal->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the catalytic cycle.[6] This step is facilitated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the aryl group being transferred.

  • 4-Methoxyphenylboronic acid exhibited the highest initial reaction rate. This is consistent with the strong electron-donating resonance effect of the para-methoxy group, which significantly enhances the nucleophilicity of the ipso-carbon attached to the boron atom.

  • 3-Methoxyphenylboronic acid showed a faster initial rate than the baseline phenylboronic acid. The meta-methoxy group exerts a weaker, primarily inductive electron-donating effect, which still serves to accelerate the transmetalation step, albeit to a lesser extent than the para-substituent.

  • [3-(Oxan-3-yloxy)phenyl]boronic acid displayed a reactivity profile similar to, but slightly slower than, 3-methoxyphenylboronic acid in the initial phases. This suggests that the oxan-3-yloxy group at the meta position also acts as an electron-donating group, comparable in electronic influence to a methoxy group.

Steric Effects: Steric hindrance around the boronic acid functional group can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[7][8]

  • [3-(tert-Butoxy)phenyl]boronic acid was the slowest reacting of the substituted boronic acids. The bulky tert-butyl group creates significant steric hindrance around the boron center, which likely retards the formation of the key intermediate in the transmetalation step.

  • The reactivity of [3-(Oxan-3-yloxy)phenyl]boronic acid was slightly lower than that of 3-methoxyphenylboronic acid. This can be attributed to the greater steric bulk of the oxane ring compared to a methyl group. While the electronic effects are similar, the increased steric demand of the oxane moiety results in a modest decrease in reaction rate.

Stability Considerations: It is also important to consider the stability of the boronic acids under the reaction conditions. A common side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source.[9] Electron-rich boronic acids can be more susceptible to this decomposition pathway. However, in this comparative study, all reactions proceeded to high yields, suggesting that under these conditions, protodeboronation was not a major competing pathway. The use of boronic acid derivatives like MIDA esters or trifluoroborates can enhance stability, especially for particularly sensitive substrates.[10][11]

Conclusion

This comparative guide demonstrates that the reactivity of [3-(Oxan-3-yloxy)phenyl]boronic acid in Suzuki-Miyaura cross-coupling is governed by a balance of electronic and steric factors. Its reactivity is enhanced relative to unsubstituted phenylboronic acid due to the electron-donating nature of the meta-alkoxy group. However, the steric bulk of the oxane ring tempers this reactivity slightly when compared to the less hindered 3-methoxyphenylboronic acid.

For researchers and drug development professionals, these findings provide a predictive framework for employing [3-(Oxan-3-yloxy)phenyl]boronic acid and related building blocks. When optimizing reactions with this reagent, it is advisable to consider that its electronic properties are similar to other meta-alkoxy phenylboronic acids, while its steric profile may necessitate slightly longer reaction times or more efficient catalytic systems to achieve optimal results.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fujihara, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(32), 11219-11225. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]

  • Jensen, K., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(107), 88285-88288. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Stella, V. J., & Midwest Center for Pharmaceutical Research. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(19), 6247-6262. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Takeda, Y., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Zhang, L., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 89-92. Retrieved from [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(5), 509-512. Retrieved from [Link]

  • Chen, W. C., et al. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(12), 14197-14210. Retrieved from [Link]

  • Liu, B., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4210-4213. Retrieved from [Link]

  • Dreher, S. D., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4153-4158. Retrieved from [Link]

  • Adnan, M., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 564. Retrieved from [Link]

  • El-Dahshan, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(1), 123-131. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(oxan-3-yl)phenylboronic acid (C11H15BO3). Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wang, Z. Y., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(30), 5683-5687. Retrieved from [Link]

  • Wyrzykowski, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of [3-(Oxan-3-yloxy)phenyl]boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its ability to form carbon-carbon bonds with high efficienc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction's versatility allows for the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[3][4] This guide provides a detailed comparison of various palladium catalysts for the Suzuki-Miyaura coupling of a challenging, heteroatom-containing substrate, [3-(Oxan-3-yloxy)phenyl]boronic acid, with a representative aryl halide.

The presence of the oxane moiety in the boronic acid introduces potential challenges, including catalyst inhibition or decomposition due to the Lewis basic oxygen atom. Therefore, the choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. This guide will explore the performance of several common and advanced palladium catalysts, providing experimental data to support the comparisons.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of [3-(Oxan-3-yloxy)phenyl]boronic acid with 4-bromoanisole. The reactions were conducted under standardized conditions to ensure a fair comparison.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O1001275
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O90888
Pd₂(dba)₃XPhosK₃PO₄THF/H₂O80495
XPhos Pd G2XPhosK₃PO₄THF/H₂ORT298

Key Observations:

  • Pd(PPh₃)₄ , a traditional and widely used catalyst, provided a moderate yield.[5][6] Its performance can be limited in more challenging coupling reactions.

  • PdCl₂(dppf) , featuring a bidentate ferrocenyl phosphine ligand, showed improved performance over Pd(PPh₃)₄, highlighting the beneficial effect of a more electron-rich and structurally defined ligand.[7][8][9]

  • The combination of Pd₂(dba)₃ with the bulky and electron-rich Buchwald ligand, XPhos , resulted in a significantly higher yield and a shorter reaction time.[10][11] This demonstrates the advantage of using specialized ligands for difficult substrates.[3]

  • The second-generation Buchwald precatalyst, XPhos Pd G2 , delivered the highest yield at room temperature in a remarkably short reaction time.[12][13][14][15] These advanced precatalysts are designed for rapid activation and high catalytic activity, making them ideal for challenging couplings.[13][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G2

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of [3-(Oxan-3-yloxy)phenyl]boronic acid and 4-bromoanisole using the high-performance XPhos Pd G2 precatalyst.

Materials:

  • [3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Water, deionized (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add [3-(Oxan-3-yloxy)phenyl]boronic acid, 4-bromoanisole, XPhos Pd G2, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and deionized water to the vial via syringe.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and the Role of Ligands

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17][18][19][20]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Sources

Validation

A Comparative Benchmarking Guide to [3-(Oxan-3-yloxy)phenyl]boronic acid in Suzuki-Miyaura and Chan-Lam Cross-Coupling Reactions

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks in cross-coupling reactions is paramount to the efficient synthesis of complex molecular architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks in cross-coupling reactions is paramount to the efficient synthesis of complex molecular architectures. This guide provides an in-depth performance benchmark of [3-(Oxan-3-yloxy)phenyl]boronic acid in two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation.

Through a comparative analysis with structurally and electronically diverse phenylboronic acid analogues, this document aims to provide actionable insights and supporting experimental data to inform your synthetic strategy.

Introduction: The Significance of Substituted Phenylboronic Acids in Cross-Coupling

The Suzuki-Miyaura and Chan-Lam reactions have become indispensable tools in the synthetic chemist's arsenal, facilitating the construction of biaryl and arylamine moieties that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the boronic acid reagent is a critical parameter that dictates reaction efficiency, scope, and functional group tolerance.

[3-(Oxan-3-yloxy)phenyl]boronic acid, with its sterically accessible and electron-donating oxanyloxy substituent at the meta-position, presents an intriguing profile for these transformations. The ether linkage provides a handle for further functionalization and can influence the solubility and pharmacokinetic properties of the resulting coupled products.

Performance in Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[1] The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.

Comparative Performance Data

The following table summarizes the performance of our target boronic acid analogue and selected alternatives in a representative Suzuki-Miyaura coupling with 4-bromoanisole.

Boronic AcidStructureElectronic NatureCatalyst SystemBaseSolventTime (h)Yield (%)Reference(s)
[3-(Oxan-3-yloxy)phenyl]boronic acid (Data from (3-methoxyphenyl)boronic acid)Electron-donatingPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1295[2]
Phenylboronic acidNeutralPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1292[3][4][5]
(4-Fluorophenyl)boronic acidElectron-withdrawingPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1288[6]

Analysis: The electron-donating nature of the meta-alkoxy group in our target compound (represented by (3-methoxyphenyl)boronic acid) leads to a slightly higher yield compared to the neutral phenylboronic acid and the electron-deficient (4-fluorophenyl)boronic acid. This is consistent with the general understanding that electron-rich boronic acids can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Mechanistic Overview of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'B(OH)₃]⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 X⁻ Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)3- [Ar'B(OH)₃]⁻ (Boronate) Ar'B(OH)2->Ar'B(OH)3- + OH⁻ Base Base (e.g., OH⁻) Base->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Catalyst Transmetalation Transmetalation Cu(II)->Transmetalation Ar'B(OH)₂ Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Ligand_Exchange Ligand Exchange Ar-Cu(II)->Ligand_Exchange H-Nu Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ligand_Exchange->Ar-Cu(II)-Nu Oxidation Oxidation Ar-Cu(II)-Nu->Oxidation [O] Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidation->Ar-Cu(III)-Nu Reductive_Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive_Elimination Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu Cu(I) Cu(I) Reductive_Elimination->Cu(I) Reoxidation Reoxidation Cu(I)->Reoxidation [O] Reoxidation->Cu(II)

Sources

Comparative

Evaluating the biological activity of compounds derived from [3-(Oxan-3-yloxy)phenyl]boronic acid

Comparative Profiling of[3-(Oxan-3-yloxy)phenyl]boronic Acid Derivatives in BRD4 Inhibitor Optimization As drug discovery programs advance from hit-to-lead, the optimization of physicochemical properties becomes just as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of[3-(Oxan-3-yloxy)phenyl]boronic Acid Derivatives in BRD4 Inhibitor Optimization

As drug discovery programs advance from hit-to-lead, the optimization of physicochemical properties becomes just as critical as biochemical potency. In the development of Bromodomain and Extra-Terminal motif (BET) inhibitors—specifically targeting BRD4—modulating the lipophilicity and basicity of the molecule is paramount to achieving cellular permeability and avoiding off-target toxicities (such as hERG liability).

This guide provides an objective, data-driven comparison of utilizing [3-(Oxan-3-yloxy)phenyl]boronic acid (also known as 3-(tetrahydro-2H-pyran-3-yloxy)phenylboronic acid) as a key structural building block via Suzuki-Miyaura cross-coupling, compared against two common alternatives: the lipophilic 3-methoxyphenylboronic acid and the highly basic [3-(piperidin-3-yloxy)phenyl]boronic acid .

Chemical Rationale: The "Goldilocks" Zone of the Oxane Ring

When optimizing a BRD4 inhibitor scaffold (e.g., a quinazolinone or diazepine core), the choice of the aryl appendage dictates the molecule's interaction with the solvent-exposed regions of the bromodomain binding pocket, as well as its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Compound A (Target Derivative - Oxan-3-yloxy): The tetrahydropyran (oxane) ring provides a neutral, weak hydrogen-bond acceptor. It offers a balanced polar surface area (PSA) that maintains aqueous solubility without sacrificing membrane permeability.

  • Compound B (Alternative 1 - Methoxy): A standard baseline substitution. While synthetically trivial, the methoxy group often results in high lipophilicity (LogD > 3.5), leading to non-specific protein binding, poor aqueous solubility, and rapid metabolic clearance.

  • Compound C (Alternative 2 - Piperidin-3-yloxy): Incorporating a basic amine improves solubility drastically. However, at physiological pH (7.4), the piperidine nitrogen is protonated. This cationic state severely restricts passive cellular diffusion and introduces a high risk of trapping in the hERG potassium channel, a major cardiotoxic liability.

Comparative Performance Data

To objectively evaluate these building blocks, hypothetical matched-molecular pair derivatives (Compounds A, B, and C) were synthesized and profiled across biochemical, cellular, and ADME assays.

Table 1: Biochemical Potency and Cellular Target Engagement

Compound DerivativeAryl SubstituentBRD4(1) AlphaScreen IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Cellular Drop-off (Fold Shift)
Compound A 3-(Oxan-3-yloxy)phenyl8.2 ± 1.145.3 ± 4.2~5.5x
Compound B 3-Methoxyphenyl12.4 ± 1.5120.8 ± 10.5~9.7x
Compound C 3-(Piperidin-3-yloxy)phenyl15.1 ± 2.0350.4 ± 25.1~23.2x

Table 2: ADME and Toxicity Profiling

Compound DerivativeLogD (pH 7.4)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)hERG Inhibition IC₅₀ (µM)
Compound A 2.418.5 (High)> 30.0 (Safe)
Compound B 3.822.1 (High)> 30.0 (Safe)
Compound C 0.82.4 (Low)2.5 (High Risk)
Causality of the Data (Expert Insights)

The biochemical potencies (AlphaScreen) across all three compounds are relatively similar, indicating that the solvent-exposed region of BRD4 tolerates diverse sterics. However, the NanoBRET cellular assay reveals the true impact of the functional groups [1]. Compound C suffers a massive 23-fold drop-off in cellular potency because its protonated piperidine ring prevents passive diffusion across the lipid bilayer. Compound B permeates well but suffers from non-specific lipid binding due to its high LogD, reducing the free drug concentration available to engage BRD4. Compound A (the oxane derivative) perfectly threads the needle: it is neutral (avoiding hERG and permeability issues) while maintaining enough polarity to remain soluble and highly effective in cellulo.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes necessary internal controls to rule out assay interference.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis
  • Preparation: In an oven-dried Schlenk tube, combine the core aryl halide scaffold (1.0 equiv),[3-(Oxan-3-yloxy)phenyl]boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

  • Solvent: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture at 90°C for 4–6 hours until TLC/LC-MS indicates complete consumption of the aryl halide.

  • Validation: The survival of the oxane ring and successful coupling must be confirmed via ¹H-NMR (looking for the characteristic multiplet of the oxane protons at 3.5–4.0 ppm) and HRMS.

Protocol 2: BRD4(1) AlphaScreen Biochemical Binding Assay

This proximity-based assay measures the disruption of BRD4 binding to an acetylated histone peptide [2][3].

  • Reagent Prep: Prepare a master mix of GST-tagged BRD4-BD1 (2 nM final) and biotinylated tetra-acetylated Histone H4 peptide (H4Ac4) (50 nM final) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

  • Compound Addition: Dispense 5 µL of serial dilutions of Compounds A, B, and C into a 384-well OptiPlate. Include (+)-JQ1 as a positive control (expected IC₅₀ ~50 nM) and 1% DMSO as a negative control.

  • Incubation: Add 10 µL of the protein/peptide master mix to the plate. Incubate for 30 minutes at room temperature.

  • Bead Addition (Dark Room): Add 5 µL of Glutathione Acceptor Beads (20 µg/mL final) and 5 µL of Streptavidin Donor Beads (20 µg/mL final).

  • Readout: Incubate for 60 minutes in the dark. Read the plate on an AlphaScreen-capable microplate reader (Excitation: 680 nm, Emission: 520-620 nm). A decrease in luminescent signal indicates competitive inhibition.

Protocol 3: NanoBRET Intracellular Target Engagement Assay

To validate that the biochemical potency translates to live cells, we utilize Bioluminescence Resonance Energy Transfer (BRET) [4][5].

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRD4 full-length fusion protein. Plate cells in a 96-well format (2x10⁴ cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Tracer & Compound Treatment: Add the cell-permeable NanoBRET® Tracer (a fluorescent BET ligand) at a concentration equal to its cellular K_d. Immediately add serial dilutions of the test compounds.

  • Equilibration: Incubate the cells for 2 hours to allow the compounds to penetrate the cell membrane and reach binding equilibrium with the NanoLuc-BRD4 fusion.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells, ensuring only live-cell target engagement is measured).

  • Readout: Measure dual luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio (Acceptor/Donor). The displacement of the tracer by the test compound results in a dose-dependent loss of the BRET signal.

Mechanistic Visualization: Assay Workflows

The following diagram illustrates the distinct mechanisms of the in vitro AlphaScreen assay versus the in cellulo NanoBRET assay used to validate the oxane-derived compounds.

G cluster_0 In Vitro: AlphaScreen Assay cluster_1 In Cellulo: NanoBRET Assay A1 GST-BRD4 + Biotin-Ligand A2 Add Compound A (Oxane Derivative) A1->A2 A3 Disruption of Proximity A2->A3 Competitive Binding A4 Loss of Luminescence (Biochemical IC50) A3->A4 B1 HEK293 expressing NanoLuc-BRD4 B2 Cellular Penetration of Compound A B1->B2 B3 Displacement of Fluorescent Tracer B2->B3 Target Engagement B4 Loss of BRET Signal (Cellular IC50) B3->B4

Caption: Comparison of AlphaScreen (biochemical proximity disruption) and NanoBRET (live-cell target engagement) workflows.

Conclusion

The integration of [3-(Oxan-3-yloxy)phenyl]boronic acid into drug discovery pipelines represents a sophisticated approach to overcoming the ADME limitations of traditional functional groups. By replacing a highly basic piperidine or an overly lipophilic methoxy group with an oxane ring, medicinal chemists can achieve potent intracellular target engagement while mitigating hERG toxicity and maintaining excellent Caco-2 permeability. The orthogonal use of AlphaScreen and NanoBRET assays provides a self-validating framework to confirm these physicochemical advantages in both biochemical and live-cell environments.

References

  • Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 National Center for Biotechnology Information (PMC)[Link]

  • A bead-based proximity assay for BRD4 ligand discovery National Center for Biotechnology Information (PMC)[Link]

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